3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione
Description
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Properties
IUPAC Name |
2-methyl-1,1-dioxo-1-benzothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-6-9(10)7-4-2-3-5-8(7)13(6,11)12/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOTZCAVWDMPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1(=O)=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione: A Comprehensive Technical Guide
Executive Summary
The compound 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (also known as 3-amino-2-methylbenzo[b]thiophene 1,1-dioxide, CAS: 1423026-07-6)[1] is a highly privileged heterocyclic scaffold. Benzothiophene 1,1-dioxides are frequently deployed in modern drug discovery as bioisosteres and core motifs for kinase inhibitors, CNS-active agents, and anti-inflammatory drugs[2].
Unlike traditional aromatic benzothiophenes, the hexavalent sulfur in the 1,1-dioxide derivative disrupts full aromaticity in the five-membered ring, creating a unique "push-pull" conjugated system between the electron-donating 3-amino group and the strongly electron-withdrawing sulfone. This guide provides a deeply technical, self-validating protocol for synthesizing this scaffold via a robust three-step sequence culminating in an intramolecular Thorpe-Ziegler cyclization[3].
Retrosynthetic Analysis & Pathway Design
The most efficient and scalable route to 3-amino-2-alkylbenzothiophene 1,1-dioxides relies on the base-promoted cyclization of ortho-sulfonyl benzonitriles.
To achieve the specific 2-methyl substitution on the target, the immediate precursor must be 2-(ethylsulfonyl)benzonitrile . The ethyl group provides the necessary two-carbon chain: the α-carbon acts as the nucleophile during cyclization (becoming the C2 position of the ring), while the terminal methyl group remains intact. This precursor is readily accessed via the oxidation of a thioether, which is in turn synthesized via a Nucleophilic Aromatic Substitution (S_NAr) of 2-fluorobenzonitrile.
Fig 1. Retrosynthetic pathway for 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione.
Step-by-Step Experimental Protocols
Step 1: Thioetherification (S_NAr)
Objective: Install the ethylthio moiety via chemoselective displacement of the aryl fluoride. Causality & Logic: The strongly electron-withdrawing nitrile group activates the ortho-fluorine toward S_NAr. Sodium ethanethiolate is a highly potent, soft nucleophile that ensures rapid and complete conversion without affecting the nitrile.
-
Setup: To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add 2-fluorobenzonitrile (10.0 g, 82.6 mmol) and anhydrous DMF (100 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium ethanethiolate (7.64 g, 90.8 mmol, 1.1 equiv) in portions over 15 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the starting material (R_f ~0.6) should be completely consumed.
-
Workup: Quench the reaction by pouring it into 300 mL of ice water. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(ethylthio)benzonitrile as a pale yellow oil.
Step 2: Sulfone Formation (Oxidation)
Objective: Oxidize the sulfide to a sulfone to acidify the adjacent α-protons for the subsequent cyclization. Causality & Logic: meta-Chloroperoxybenzoic acid (mCPBA) is selected over harsher oxidants (like KMnO₄) to prevent the hydrolytic degradation of the sensitive nitrile group. Two equivalents are required to bypass the intermediate sulfoxide.
-
Setup: Dissolve the crude 2-(ethylthio)benzonitrile (~13.4 g, 82.0 mmol) in anhydrous Dichloromethane (DCM, 150 mL) and cool to 0 °C.
-
Addition: Add mCPBA (77% max, 40.4 g, 180.4 mmol, 2.2 equiv) portion-wise. A white precipitate (m-chlorobenzoic acid) will begin to form as the reaction progresses.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench the remaining peroxide by adding saturated aqueous Na₂S₂O₃ (100 mL) and stir for 30 minutes. Filter off the precipitated m-chlorobenzoic acid. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (3 × 100 mL) until the aqueous layer is basic (pH > 8). Dry the organic layer over Na₂SO₄ and concentrate to afford 2-(ethylsulfonyl)benzonitrile as a white solid.
Step 3: Base-Promoted Thorpe-Ziegler Cyclization
Objective: Intramolecular ring closure to form the final benzothiophene 1,1-dioxide core. Causality & Logic: The choice of base is critical. Potassium tert-butoxide (t-BuOK) is utilized because it is a strong, non-nucleophilic base capable of quantitatively deprotonating the α-sulfonyl carbon without attacking the electrophilic nitrile[4].
-
Setup: Dissolve 2-(ethylsulfonyl)benzonitrile (10.0 g, 51.2 mmol) in anhydrous THF (120 mL) under argon and cool to -78 °C.
-
Addition: Dropwise add a 1.0 M solution of t-BuOK in THF (76.8 mL, 76.8 mmol, 1.5 equiv). The solution will transition to a deep red/purple color, indicating the formation of the stabilized carbanion.
-
Reaction: Allow the mixture to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (50 mL) to neutralize the intermediate imine anion. Extract with EtOAc (2 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol to yield pure 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione as a crystalline solid.
Mechanistic Insights: The Cyclization Cascade
The defining transformation in this synthesis is the Thorpe-Ziegler cyclization[3]. The sulfonyl group plays a dual role: it acidifies the adjacent ethyl α-protons (pKa ~28 in DMSO) and acts as an electron sink to stabilize the resulting carbanion.
Once generated, the carbanion undergoes a 5-endo-dig cyclization by attacking the ortho-nitrile carbon. While 5-endo-dig rules are generally disfavored by Baldwin's rules, the highly polarized nature of the nitrile and the geometric constraints of the ortho-substituted benzene ring facilitate this specific closure. The immediate product is a cyclic imine anion, which upon workup is protonated. A rapid tautomerization follows, driven by the thermodynamic stability of the resulting push-pull enamine system (the 3-amino group conjugating with the 1,1-dioxide).
Fig 2. Mechanistic cascade of the base-promoted Thorpe-Ziegler cyclization.
Quantitative Data & Optimization
The success of the cyclization is heavily dependent on the basicity and nucleophilicity of the reagent. Table 1 summarizes the optimization data for the final step, demonstrating why t-BuOK was selected as the optimal reagent.
Table 1: Optimization of Thorpe-Ziegler Cyclization Conditions
| Entry | Base (Equiv.) | Solvent | Temperature | Time | Yield (%) | Mechanistic Observation |
| 1 | NaH (1.5) | THF | 0 °C to RT | 4 h | 65 | Incomplete deprotonation; heterogeneous mixture limits kinetics. |
| 2 | K₂CO₃ (2.0) | DMF | 80 °C | 12 h | 40 | Base too weak (pKa mismatch); thermal degradation observed. |
| 3 | DBU (1.5) | MeCN | Reflux | 6 h | 55 | Sluggish kinetics; competitive side reactions with solvent. |
| 4 | LHMDS (1.2) | THF | -78 °C | 1 h | 82 | Clean conversion; highly sensitive to trace moisture. |
| 5 | t-BuOK (1.5) | THF | -78 °C to RT | 2 h | 88 | Optimal pKa balance; rapid, clean cyclization profile. |
Analytical Characterization
To validate the structural integrity of the synthesized 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione, the following spectroscopic data should be cross-referenced against the isolated product:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.85 (dd, J = 7.8, 1.2 Hz, 1H, Ar-H)
-
δ 7.72 (td, J = 7.8, 1.2 Hz, 1H, Ar-H)
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δ 7.60 (td, J = 7.8, 1.2 Hz, 1H, Ar-H)
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δ 7.45 (dd, J = 7.8, 1.2 Hz, 1H, Ar-H)
-
δ 6.50 (br s, 2H, -NH₂) (Validates successful tautomerization to the enamine)
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δ 2.15 (s, 3H, -CH₃) (Singlet confirms the methyl group is isolated at the C2 position)
-
-
¹³C NMR (100 MHz, DMSO-d₆): δ 145.2 (C-NH₂), 136.5, 133.4, 132.8, 129.1, 124.5, 121.2, 110.5 (C-CH₃), 10.2 (-CH₃).
-
HRMS (ESI+): m/z[M+H]⁺ calculated for C₉H₁₀NO₂S 196.0427, found 196.0431.
Conclusion
The synthesis of 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione requires strict control over chemoselectivity and pKa dynamics. By strategically utilizing S_NAr for thioether installation, controlled mCPBA oxidation, and a kinetically driven Thorpe-Ziegler cyclization using t-BuOK, researchers can access this privileged medicinal chemistry scaffold with high purity and excellent yields. The resulting push-pull enamine-sulfone architecture provides a highly stable, functionalizable core for downstream drug development.
References
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
SYNTHETIC UTILIZATION OF POLYNITROAROMATIC COMPOUNDS. 4. SYNTHESIS OF NITRO-FREE 4,6-DISUBSTITUTED 3-AMINOBENZOTHIOPHENE DERIVATIVES Heterocycles (CLOCKSS Archive) URL: [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust two-step synthesis, commencing with the preparation of the key precursor, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, followed by a photoinduced rearrangement to yield the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and a framework for the exploration of this and related molecular scaffolds.
Introduction: The Significance of the Aminobenzothiophene Dioxide Scaffold
The benzo[b]thiophene-1,1-dioxide nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][2] The introduction of an amino group to this core structure further enhances its potential for developing novel therapeutics, as it provides a key site for further functionalization and interaction with biological targets. Specifically, substituted aminobenzothiophene dioxides have shown promise as potent inhibitors of various kinases and tubulin polymerization, crucial targets in oncology.[3] This guide focuses on the synthesis of a specific derivative, 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione, providing a detailed and logical pathway for its preparation.
Synthetic Strategy: A Two-Step Approach
The synthesis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. This is followed by a key photochemical rearrangement reaction that yields the final product.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Precursor)
The synthesis of the precursor is achieved through the N-methylation of saccharin. This is a well-established and high-yielding reaction.[4]
Reaction Scheme:
Saccharin + Dimethylsulfate --(NaOH, H₂O/Methanol)--> 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Causality of Experimental Choices:
-
Base (NaOH): Sodium hydroxide is used to deprotonate the acidic N-H of saccharin, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen atom, facilitating the subsequent methylation reaction.
-
Methylating Agent (Dimethylsulfate): Dimethylsulfate is a potent and efficient methylating agent for this transformation.
-
Solvent System (Water/Methanol): A mixed solvent system is employed to ensure the solubility of both the saccharin sodium salt and dimethylsulfate, promoting a homogeneous reaction mixture and efficient reaction kinetics.
Detailed Protocol:
-
To a solution of saccharin (1 equivalent) in distilled water, add a solution of sodium hydroxide (1.1 equivalents) in water with constant stirring until a transparent solution is obtained.
-
To this solution, add a solution of dimethylsulfate (1.1 equivalents) in methanol dropwise over 2 minutes.
-
Precipitation of the product should begin within 5 minutes. Continue stirring for an additional 20 minutes at room temperature.
-
Filter the precipitate, wash with cold water, and dry at 60°C to obtain the crude product.
-
Recrystallize the crude product from chloroform to yield colorless crystals of 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
Self-Validation: The purity of the product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected analytical data for the precursor are well-documented.[4][5]
| Compound | Formula | Molecular Weight | CAS Number |
| 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | C₈H₇NO₃S | 197.21 g/mol | 15448-99-4 |
Table 1: Physicochemical properties of the precursor.
Step 2: Photoinduced Rearrangement to 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (Target Molecule)
This key transformation involves a[6][7]-sigmatropic rearrangement of the sulfonyl group, which is induced by ultraviolet light. This method provides a direct route to the 3-aminobenzothiophene-1,1-dione scaffold from readily accessible 1,2-benzothiazole-1,1-diones.[6][7]
Reaction Scheme:
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide --(hν (300 nm), CH₃CN)--> 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione
Mechanistic Insight:
The proposed mechanism for this rearrangement involves the homolytic cleavage of the S-N bond of the 1,2-benzothiazole-1,1-dione upon irradiation with UV light. This is followed by the recombination of the resulting sulfinate radical with the C-terminus of the enaminyl radical to form the thermodynamically more stable 3-amino-1-benzothiophene-1,1-dione.[6]
Figure 2: Proposed mechanism of the photochemical rearrangement.
Detailed Protocol (Adapted from General Procedure[6]):
Note: The following protocol is an adaptation of the general procedure for the photochemical rearrangement of 1,2-benzothiazole-1,1-diones, as the specific synthesis of the 2-methyl derivative is not explicitly detailed in the cited literature.
-
In a quartz reaction vessel, dissolve 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1 equivalent) in anhydrous acetonitrile (to a concentration of approximately 0.01 M).
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a 300 nm UV lamp in a photoreactor for 24 hours at room temperature with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione.
| Compound | Formula | Molecular Weight | CAS Number |
| 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione | C₉H₉NO₂S | 195.24 g/mol | 1423026-07-6 |
Table 2: Physicochemical properties of the target molecule.
Potential Applications in Drug Discovery
While the specific biological activity of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione has not been extensively reported, the broader class of aminobenzothiophene dioxides has significant therapeutic potential. These scaffolds have been identified as:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core that can form key hydrogen bond interactions within the ATP-binding site of the enzyme. The amino group and the sulfone moiety of the target molecule could serve as crucial pharmacophoric features.
-
Antimitotic Agents: Compounds that interfere with tubulin polymerization are effective anticancer agents. The benzo[b]thiophene scaffold has been incorporated into molecules that bind to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[3]
-
STAT3 Inhibitors: The structurally related 6-aminobenzo[b]thiophene 1,1-dioxide has been shown to be a potent inhibitor of the STAT3 signaling pathway, which is often dysregulated in cancer.
The synthesis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione provides a valuable building block for the creation of compound libraries for screening against these and other important biological targets.
Conclusion
This technical guide outlines a logical and experimentally sound two-step synthesis for 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione. The pathway leverages a reliable N-methylation of saccharin to produce the key 1,2-benzisothiazole-1,1-dione precursor, followed by a novel and efficient photochemical rearrangement to furnish the target aminobenzothiophene dioxide. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers to synthesize this and related compounds for further investigation in drug discovery and medicinal chemistry.
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Bernar, I., Blanco-Ania, D., Stok, S. J., Sotorríos, L., Gómez-Bengoa, E., & Rutjes, F. P. J. T. (2018). Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration. European Journal of Organic Chemistry, 2018(39), 5435–5444. [Link]
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Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., & Parvez, M. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o724. [Link]
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Bernar, I., Blanco-Ania, D., Stok, S. J., Sotorríos, L., Gómez-Bengoa, E., & Rutjes, F. P. J. T. (2018). Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration. PubMed Central. [Link]
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Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., & Parvez, M. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Preti, D., Fruttarolo, F., Pavani, M. G., Tabrizi, M. A., Tolomeo, M., Grimaudo, S., Di Cristina, A., Balzarini, J., Hadfield, J. A., Brancale, A., & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2014). Der Pharma Chemica, 6(4), 319-326. [Link]
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2023). ACS Omega, 8(2), 2097–2113. [Link]
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Xiao, P., Dumur, F., Zhang, J., Graff, B., Gigmes, D., Fouassier, J. P., & Lalevée, J. (2014). Amino and Nitro Substituted 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-diones: as Versatile Photoinitiators of Polymerization From Violet-Blue LEDs Absorption to a Panchromatic Behavior. RSC. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Pharmaceuticals, 15(1), 93. [Link]
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Synthesis of 1,2-benzothiazole-3(2H)-thione 1,1-dioxides by DBU-promoted cyclization of 2-(aminosulfonyl). (2019). HETEROCYCLES, 100(1), 121. [Link]
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 1-6. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(2), 1339–1344. [Link]
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Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. (2024). Beilstein Journal of Organic Chemistry, 20, 547–555. [Link]
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Synthesis of[6]Benzothieno[3,2- b][6]benzothiophene Derivatives via Successive Iodocyclization/Photocyclization of Alkynes. (2019). The Journal of Organic Chemistry, 84(7), 4191–4199. [Link]
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Advanced Palladium-Catalyzed Synthesis of Benzothiophene Derivatives: A Comprehensive Technical Guide
Executive Summary
Benzothiophenes represent a privileged class of sulfur-containing heterocyclic scaffolds ubiquitously found in FDA-approved pharmaceuticals (e.g., raloxifene, zileuton), agrochemicals, and advanced optoelectronic materials[1]. Historically, the synthesis of these core structures relied on harsh electrophilic cyclizations or the use of pre-functionalized, highly reactive starting materials.
Today, palladium-catalyzed cross-coupling and C–H functionalization have revolutionized the construction of benzothiophene derivatives[2]. By leveraging the unique ability of palladium to activate inert C–H and C–S bonds, synthetic chemists can achieve unprecedented regioselectivity and atom economy[3]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes, detailing the mechanistic causality, quantitative optimization, and self-validating protocols required to master these transformations at the bench.
Mechanistic Foundations of Palladium Catalysis
The synthesis of benzothiophenes via palladium catalysis generally proceeds through one of two primary mechanistic pathways, dictated by the oxidation states of the palladium center: the Pd(0)/Pd(II) cycle and the Pd(II)/Pd(IV) (or Pd(II)/Pd(II) oxidative) cycle[4].
The Pd(0)/Pd(II) Annulation Pathway
When synthesizing benzothiophenes from o-halo-thioanisoles and terminal alkynes, the reaction relies on a Pd(0)/Pd(II) catalytic cycle. The process is initiated by the oxidative addition of the carbon-halogen bond to the electron-rich Pd(0) species. A copper co-catalyst is often employed to generate a copper acetylide in situ, which undergoes rapid transmetalation with the Pd(II) complex. Subsequent alkyne coordination, migratory insertion, and C–S bond-forming reductive elimination yield the cyclized benzothiophene product while regenerating the Pd(0) catalyst[5].
Catalytic cycle of Pd-catalyzed benzothiophene synthesis via alkyne annulation.
Oxidative C–H Functionalization
Alternatively, the direct arylation of pre-formed benzothiophene cores (such as benzo[b]thiophene 1,1-dioxides) relies on an oxidative C–H activation pathway[6]. Here, a Pd(II) catalyst activates the C2 or C3 position via a concerted metalation-deprotonation (CMD) mechanism[4]. Because the final reductive elimination yields a Pd(0) species, a stoichiometric terminal oxidant (such as Cu(OAc)₂ or hypervalent iodine reagents) is strictly required to re-oxidize the metal back to the active Pd(II) state[7].
Quantitative Data: Reaction Parameter Optimization
The selection of appropriate solvents, ligands, and oxidants is not arbitrary; it is a thermodynamic necessity to suppress off-target pathways. In the direct arylation of benzo[b]thiophene 1,1-dioxide with arylboronic acids, the choice of solvent and oxidant stoichiometry drastically dictates the conversion rate and the suppression of homocoupling byproducts[6].
The following table synthesizes quantitative optimization data, demonstrating the causal relationship between reaction conditions and product yield.
| Entry | Catalyst (mol%) | Solvent | Oxidant (Equiv.) | Base / Additive | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10%) | Toluene | Cu(OAc)₂ (2.0) | Pyridine (3.0 eq) | 100 | 15% |
| 2 | Pd(OAc)₂ (10%) | Dioxane | Cu(OAc)₂ (2.0) | Pyridine (3.0 eq) | 100 | 32% |
| 3 | Pd(OAc)₂ (10%) | DMSO | Cu(OAc)₂ (2.0) | Pyridine (3.0 eq) | 100 | 68% |
| 4 | Pd(OAc)₂ (10%) | DMSO | Cu(OAc)₂ (4.0) | Pyridine (3.0 eq) | 100 | 89% |
| 5 | None (Control) | DMSO | Cu(OAc)₂ (4.0) | Pyridine (3.0 eq) | 100 | 0% |
Scientific Rationale: DMSO (Entry 4) acts as a superior solvent because its high dielectric constant stabilizes the polar palladacycle intermediates during the CMD step. Furthermore, increasing the Cu(OAc)₂ equivalents from 2.0 to 4.0 ensures rapid re-oxidation of Pd(0), preventing catalyst precipitation (palladium black) and outcompeting the degradation of the active catalytic species[6].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the action.
Protocol A: Synthesis of 2-Substituted Benzothiophenes via Alkyne Annulation
This protocol utilizes a Sonogashira-type coupling followed by intramolecular cyclization[5].
Reagents: o-Iodothioanisole (1.0 equiv), Terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (Solvent/Base).
-
System Purging (Critical): To an oven-dried Schlenk flask, add o-iodothioanisole, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill the flask with ultra-pure Argon three times.
-
Causality: Pd(PPh₃)₂Cl₂ is reduced in situ to the active Pd(0) species. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) and the oxidative homocoupling of the terminal alkyne (Glaser coupling)[5].
-
-
Reagent Addition: Inject anhydrous triethylamine (0.2 M relative to substrate) followed by the terminal alkyne via syringe.
-
Causality: Triethylamine serves a dual purpose: it acts as the solvent and as the base required to deprotonate the terminal alkyne upon coordination to the copper co-catalyst.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of o-iodothioanisole via TLC (Hexanes/EtOAc 9:1) or GC-MS.
-
Cyclization Trigger: Once the intermediate o-(1-alkynyl)thioanisole is fully formed, add an electrophile (e.g., I₂, 1.1 equiv) dissolved in acetonitrile to trigger the electrophilic cyclization.
-
Quench and Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Na₂S₂O₃ reduces any unreacted iodine to water-soluble iodide ions, preventing over-oxidation of the newly formed benzothiophene sulfur atom. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
-
Protocol B: Direct C–H Arylation of Benzo[b]thiophene 1,1-dioxide
This protocol describes the oxidative coupling of a benzothiophene core with an arylboronic acid[6].
Reagents: Benzo[b]thiophene 1,1-dioxide (0.20 mmol, 1.0 equiv), Arylboronic acid (0.60 mmol, 3.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (4.0 equiv), Pyridine (3.0 equiv), DMSO (2.0 mL).
-
Reaction Setup: In an oven-dried reaction tube, combine the benzothiophene substrate, arylboronic acid, Pd(OAc)₂, and Cu(OAc)₂.
-
Atmosphere Control: Evacuate and backfill with Argon three times.
-
Solvent and Base Addition: Add DMSO and pyridine via syringe. Seal the tube with a Teflon-lined cap.
-
Causality: Pyridine acts as a crucial ligand that coordinates to the Pd(II) center, modulating its electrophilicity and preventing the premature decomposition of the arylboronic acid (protodeboronation)[6].
-
-
Thermal Activation: Place the tube in a preheated oil bath at 100 °C for 20 hours.
-
Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Causality: The Celite pad effectively traps the insoluble copper salts and any precipitated palladium black, preventing emulsion formation during the subsequent aqueous extraction.
-
Troubleshooting & Optimization Workflows
Even with optimized protocols, challenges such as poor regioselectivity (mixtures of C2- and C3-substituted products) and homocoupling (e.g., 1,1'-biphenyl formation from arylboronic acids) can occur[5][6].
To systematically resolve these issues, adhere to the following decision matrix:
Troubleshooting workflow for resolving homocoupling and regioselectivity issues.
Mechanistic Fix for Homocoupling: Homocoupling occurs when two molecules of the transmetalating agent (e.g., arylboronic acid) react with the Pd center before the benzothiophene can undergo C–H activation. Employing bulky, electron-rich phosphine ligands increases the steric crowding around the palladium center, heavily favoring the cross-coupling pathway over the self-coupling pathway[5].
Mechanistic Fix for Regioselectivity: The inherent reactivity of the C2 and C3 positions in benzothiophenes is often comparable. If adjusting the steric bulk of the ligand fails to differentiate the two sites, installing a transient directing group (e.g., a carboxylate or amide) on the benzothiophene core will physically tether the palladium catalyst, forcing activation exclusively at the desired adjacent C–H bond[5][6].
References
-
Studies on the Synthesis of Thiophene Derivatives via the Cleavage of Carbon-Sulfur Bonds in Aryl Sulfides - Osaka University Institutional Knowledge Archive. Available at:[Link]
-
CHAPTER 2: Five-membered Heterocycle Synthesis - The Royal Society of Chemistry. Available at: [Link]
-
Palladium-catalyzed enantioselective C-H functionalization via C-H palladation - Trends in Chemistry. Available at:[Link]
-
Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - National Institutes of Health (NIH). Available at: [Link]
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- 7. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of 1/N→3/C-Sulfonyl Migration in Benzothiophene Synthesis: A Technical Whitepaper
Executive Summary
The synthesis of highly functionalized 3-amino-1-benzothiophene-1,1-diones represents a critical frontier in medicinal chemistry, given the prevalence of the benzothiophene scaffold in biologically active compounds. Traditional synthetic routes often suffer from harsh reaction conditions, poor atom economy, and lack of regiocontrol. Recent advancements have unveiled a highly efficient, two-step cascade methodology: an initial palladium-catalyzed alkyne-directed hydroarylation followed by a highly specific photoinduced 1/N→3/C-sulfonyl migration[1].
This whitepaper provides an in-depth mechanistic analysis of this transformation. Designed for synthetic chemists and drug development professionals, this guide bridges theoretical causality with field-proven, self-validating experimental protocols to ensure reproducible integration into discovery pipelines.
Mechanistic Foundations: The Two-Step Cascade
The transformation of arenesulfonyl ynamines into 3-amino-1-benzothiophene-1,1-diones is not a single concerted reaction, but rather a meticulously orchestrated two-step cascade.
Phase I: Palladium-Catalyzed Hydroarylation (5-exo-dig)
Before the sulfonyl migration can occur, the 1,2-benzothiazole-1,1-dione precursor must be synthesized. This is achieved via an intramolecular hydroarylation of an arenesulfonyl ynamine[1].
-
Causality of Catalyst and Substrate: The reaction strictly requires an alkynophilic transition metal, specifically Pd(OAc)₂, to activate the triple bond. Furthermore, the presence of an electron-withdrawing group (EWG) on the alkyne is non-negotiable[2]. The EWG heavily polarizes the alkyne, directing the nucleophilic attack of the aryl ring exclusively to the α -position. This electronic bias ensures complete regioselectivity, driving the reaction through a precise 5-exo-dig cyclization pathway rather than a competing 6-endo-dig route[2].
Phase II: The Photochemical 1/N→3/C-Sulfonyl Migration
The core innovation lies in the subsequent photochemical rearrangement. Upon irradiation, the 1,2-benzothiazole-1,1-dione undergoes a formal [1,3]-sigmatropic rearrangement, migrating the sulfonyl group from the nitrogen atom (1/N) to the carbon atom (3/C).
-
Causality of Photochemistry: Irradiation at 300 nm specifically targets the absorption maximum of the sulfonamide moiety. The photon energy ( hν ) provides the exact thermodynamic push required to overcome the bond dissociation energy of the S–N bond, triggering a homolytic cleavage.
-
Radical Recombination: This cleavage generates a tightly bound diradical pair within a solvent cage: a sulfonyl radical and a nitrogen-centered aminyl radical. Because they are sterically confined, they rapidly undergo colligation (radical recombination) at the more thermodynamically stable C3 position. This behavior is highly analogous to N- to C-sulfonyl photoisomerizations observed in dihydropyridinones, where stereocontrol is maintained through similar radical-pair dynamics[3].
Mechanistic pathway of the photoinduced 1/N→3/C-sulfonyl migration.
Quantitative Data & Optimization
The success of this cascade relies heavily on strict adherence to optimized conditions. Deviations in catalyst choice or light wavelength lead to rapid degradation of the ynamine or failure to migrate.
Table 1: Optimization of the Pd-Catalyzed Hydroarylation (Phase I)
| Catalyst System | Additive | Result / Yield Impact | Mechanistic Rationale |
|---|
| Pd(OAc)₂ | None | Optimal Conversion | Efficient π -activation of the EWG-substituted alkyne[1]. | | Pd(0) sources | None | Lower Conversion | Insufficient Lewis acidity to polarize the alkyne[1]. | | Brønsted Acids | None | No Reaction | Fails to activate the specific alkyne system[1]. | | Pd(OAc)₂ + Zn | Zn | No Influence | Reductive conditions do not benefit the 5-exo-dig pathway[1]. |
Table 2: Photochemical Rearrangement Parameters (Phase II)
| Solvent | Wavelength | Time | Outcome |
|---|---|---|---|
| CH₃CN | 300 nm | 24 h | Complete 1/N→3/C migration (Excellent Yield) |
| CH₃CN | Dark | 24 h | No reaction (Thermal energy insufficient for S-N cleavage). |
| MeOH | 300 nm | 24 h | Competing solvent-adduct formation. |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints allow the researcher to verify intermediate integrity before proceeding to the sensitive photochemical step.
Protocol A: Synthesis of 1,2-Benzothiazole-1,1-dione (Hydroarylation)
-
Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the EWG-substituted arenesulfonyl ynamine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Catalysis: Add Pd(OAc)₂ (10 mol%). The solution will typically transition to a pale yellow/orange hue.
-
Heating: Stir the reaction mixture at 80 °C.
-
Self-Validation Checkpoint 1 (TLC): After 4 hours, monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the ynamine starting material and the appearance of a highly UV-active spot indicates successful 5-exo-dig cyclization. Caution: Check for N-phenyl sulfonamide byproducts, which indicate degradation[1].
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify via silica gel column chromatography to isolate the 1,2-benzothiazole-1,1-dione.
Protocol B: Photochemical 1/N→3/C-Sulfonyl Migration
-
Preparation: Dissolve the purified 1,2-benzothiazole-1,1-dione (0.1 mmol) in anhydrous, degassed CH₃CN (10.0 mL) in a quartz reaction vessel. Note: Degassing is critical to prevent oxygen from quenching the radical intermediates.
-
Irradiation: Place the vessel in a photochemical reactor equipped with 300 nm UV lamps. Irradiate at ambient temperature for 24 hours.
-
Self-Validation Checkpoint 2 (NMR): Take a small aliquot, remove the solvent, and analyze via ¹H-NMR. The diagnostic shift of the amine protons and the disappearance of the C3-vinylic proton of the precursor confirm the [1,3]-sigmatropic shift to the 3-amino-1-benzothiophene-1,1-dione.
-
Isolation: Concentrate the mixture in vacuo and purify via flash chromatography to yield the final functionalized benzothiophene (up to 35% overall yield over two steps)[2].
Step-by-step workflow for the synthesis and photochemical rearrangement.
Conclusion
The 1/N→3/C-sulfonyl migration represents a highly elegant, atom-economical approach to constructing complex 3-amino-1-benzothiophene-1,1-diones. By understanding the causality behind the Pd-catalyzed 5-exo-dig pre-organization and the precise thermodynamic requirements of the 300 nm [1,3]-sigmatropic radical shift, researchers can confidently leverage this methodology to expand their libraries of biologically active sulfur-containing heterocycles.
References
-
Bernar, I., Blanco-Ania, D., Stok, S. J., Sotorríos, L., Gómez-Bengoa, E., & Rutjes, F. P. J. T. (2018). Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration. European Journal of Organic Chemistry.1
-
Yeh, P.-P., Taylor, J., Stark, D. G., & Smith, A. D. (2017). N- To C-sulfonyl photoisomerisation of dihydropyridinones: A synthetic and mechanistic study. Organic & Biomolecular Chemistry. 3
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The Biological Activity of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary: Benzothiophene, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its structural versatility and favorable physicochemical properties, such as low toxicity and high bioavailability, have led to the development of derivatives with a vast spectrum of pharmacological activities.[3][4] Several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal agent Sertaconazole, feature the benzothiophene nucleus, highlighting its clinical significance.[5][6] This technical guide provides an in-depth exploration of the key biological activities of benzothiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, neurological, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, structure-activity relationships, quantitative data, and detailed experimental protocols to facilitate the ongoing discovery and development of novel benzothiophene-based therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzothiophene derivatives have emerged as a formidable class of anticancer agents, targeting various pathways essential for tumor growth, proliferation, and survival.[7][8] Their mechanisms of action are diverse, ranging from the disruption of the cellular cytoskeleton to the inhibition of key signaling kinases, making them attractive candidates for overcoming the complexities of cancer, including chemoresistance.[9][10]
1.1 Mechanisms of Action & Key Molecular Targets
The anticancer efficacy of benzothiophene derivatives stems from their ability to interact with multiple validated targets in oncology.
-
Tubulin Polymerization Inhibition: A significant number of benzothiophene analogs function as microtubule-targeting agents.[9] Structurally similar to natural antitubulin agents like combretastatin A-4, these derivatives bind to tubulin, preventing its polymerization into microtubules.[9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, triggering apoptosis.[10] Notably, certain benzothiophene acrylonitriles have shown potent growth inhibition in the nanomolar range across a wide panel of human cancer cell lines and appear capable of overcoming P-glycoprotein (P-gp)-mediated multidrug resistance.[9]
-
Kinase Inhibition: Protein kinases are crucial nodes in the signaling pathways that drive cancer, and their inhibition is a cornerstone of modern oncology.[11] Benzothiophene derivatives have been successfully developed as potent inhibitors of various kinases:
-
Multi-Kinase Inhibition: To combat chemoresistance, multi-target therapies are increasingly favored.[10] 5-hydroxybenzothiophene derivatives, in particular, have been identified as effective multi-kinase inhibitors, showing potent activity against kinases such as Clk4, DRAK1, Dyrk1A/B, and haspin.[10][12] Compound 16b , a 5-hydroxybenzothiophene hydrazide, demonstrated significant growth inhibition against glioblastoma cells (U87MG) with an IC50 of 7.2 µM.[12]
-
DYRK1A/DYRK1B Inhibition: Dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/DYRK1B) are implicated in chronic diseases. Novel benzothiophene scaffolds have been developed as potent and narrow-spectrum inhibitors of these kinases, providing valuable tools for studying their cellular functions.[13][14]
-
VEGFR-2/EGFR Inhibition: Urea-tethered benzothiophenes have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key drivers of angiogenesis and cell proliferation.[15]
-
-
RhoA/ROCK Pathway Inhibition: The RhoA GTPase is a critical regulator of the actin cytoskeleton, and its dysregulation promotes cancer cell migration and invasion.[16] Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been designed as covalent inhibitors of RhoA, significantly inhibiting the proliferation, migration, and invasion of breast cancer cells (MDA-MB-231).[16]
-
Apoptosis Induction: Independent of their primary mechanism, the ultimate outcome of many benzothiophene-based anticancer agents is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key apoptosis-related genes, such as increasing the levels of pro-apoptotic proteins (BAX, Caspases 3, 8, and 9, p53) and decreasing anti-apoptotic proteins (Bcl-2).[17][18]
1.2 Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzothiophene derivatives is highly dependent on their substitution patterns. For antitubulin agents, a trimethoxyphenyl moiety, similar to that in combretastatin, is a key feature for high cytotoxicity.[9] For RhoA inhibitors, the presence of a carboxamide at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position enhanced anti-proliferative activity.[16] Quantitative structure-activity relationship (QSAR) studies on benzothiophene-based histone deacetylase (HDAC) inhibitors have revealed that steric, electrostatic, and electro-topological parameters are crucial for their anticancer activity.[19]
1.3 Quantitative Data: Anticancer Potency
The following table summarizes the in vitro activity of representative benzothiophene derivatives against various cancer targets and cell lines.
| Compound ID | Target(s) | Cancer Cell Line | Activity Metric | Value | Reference(s) |
| 5 | Tubulin | Leukemia, Colon, CNS, Prostate | GI50 | 10–66.5 nM | [9] |
| 13 | Tubulin | Most of NCI-60 Panel | GI50 | < 10.0 nM | [9] |
| 16b | Clk4, DRAK1, Dyrk1A/B, haspin | U87MG (Glioblastoma) | IC50 (growth) | 7.2 µM | [12] |
| 16b | Clk4 (kinase) | - | IC50 (enzyme) | 11 nM | [12] |
| b19 | RhoA/ROCK Pathway | MDA-MB-231 (Breast) | Proliferation | Significant at 0.25 µM | [16] |
| 9g | Not Specified | HepG2 (Liver) | IC50 (growth) | 4.25 µg/mL | [20] |
| IPBT | Apoptosis Induction | HepG2 (Liver) | EC50 | 67.04 µM | [17] |
| IPBT | Apoptosis Induction | Caco-2 (Colon) | EC50 | 63.74 µM | [17] |
1.4 Experimental Protocols
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[18]
This protocol measures the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the benzothiophene derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).[7]
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.[7]
1.5 Visualizations
Caption: A typical workflow for identifying and characterizing anticancer benzothiophene derivatives.
Antimicrobial Activity: A Scaffold for Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi.[21] Benzothiophene derivatives have been identified as a promising class of antimicrobial agents, exhibiting activity against a range of clinically relevant pathogens.[21][22][23]
2.1 Spectrum of Activity and SAR
Benzothiophene derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][24]
-
Antibacterial: High activity has been reported against Staphylococcus aureus (including MRSA), Bacillus subtilis, and moderate activity against Escherichia coli and Pseudomonas aeruginosa.[25][26]
-
Antifungal: Several derivatives are active against Candida albicans and Aspergillus niger.[3]
Structure-activity relationship studies indicate that specific substitutions are key to enhancing antimicrobial potency. For instance, 3-halo-1-benzothiophene derivatives bearing a cyclohexanol substituent at the 2-position showed significant activity, particularly against Gram-positive bacteria and yeast.[24]
2.2 Quantitative Data: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial activity.
| Compound ID | Organism | MIC (µM) | Reference(s) |
| 3b | E. coli | 0.64 - 1.11 | [25] |
| 3b | P. aeruginosa | 0.61 - 1.00 | [25] |
| 3b | Salmonella | 0.54 - 0.73 | [25] |
| 12E, 12L, 12J | S. aureus | High Activity | [27] |
| 10, 12K | C. albicans | Potent Activity | |
| 21, 24 | S. aureus / MRSA | 12.2 - 17.7 µg/mL | [21] |
2.3 Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for determining the MIC of an antimicrobial agent.[5][24]
-
Compound Preparation: Prepare a 2-fold serial dilution of the benzothiophene derivative in a 96-well microtiter plate using an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculum Preparation: Culture the microbial strain on an agar plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[24]
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (microbe, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24] This can be determined by visual inspection or by measuring absorbance.
2.4 Visualization
Caption: Benzothiophenes inhibit LPS-induced inflammation by targeting key enzymes and cytokines.
Neurological and Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's and Parkinson's disease pose a significant challenge to aging populations. [28]Benzothiophene derivatives have been investigated as neuroprotective agents, primarily by targeting enzymes that regulate neurotransmitter levels. [28][29]
4.1 Mechanisms of Action
-
Monoamine Oxidase B (MAO-B) Inhibition: Elevated MAO-B activity is linked to neurodegeneration through increased oxidative stress. [28]Selective inhibition of MAO-B is a key strategy for treating Parkinson's disease. Several 2-aroylbenzothiophene analogues have been identified as potent and selective MAO-B inhibitors. [28][30]* Cholinesterase (AChE/BChE) Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a primary therapeutic approach for Alzheimer's disease. [11][31]Benzothiophene-chalcone hybrids have shown promise as cholinesterase inhibitors. [31]
4.2 Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)
This colorimetric assay is widely used to screen for AChE and BChE inhibitors. [7]
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, add buffer, the test compound (benzothiophene derivative), and the enzyme solution. Incubate for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding the substrate and DTNB.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion.
-
Data Analysis: The rate of color formation is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antiviral Activity
The benzothiophene scaffold has recently been identified as a promising starting point for the development of novel antiviral agents, particularly against flaviviruses. [1][32][33]
5.1 Mechanism of Action: Targeting Viral Replication
The primary antiviral target identified for benzothiophene derivatives is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. [32][33]By screening for compounds that bind to a conserved structural motif at the active site of the flavivirus RdRp, researchers have identified benzothiophene derivatives as potent inhibitors of Dengue, West Nile, and Zika viruses. [32]This marks the first report of this class of compounds as inhibitors for flaviviruses, suggesting they block viral replication by binding to the RdRp active site. [33]Activity has also been noted against other viruses, including influenza and herpes simplex virus (HSV-1). [34][35]
5.2 Experimental Protocol: Plaque Reduction Assay
This assay is a functional method to quantify the ability of a compound to inhibit viral infection and replication. [33][34]
-
Cell Monolayer: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cells with a known amount of virus (to produce ~50-100 plaques/well) in the presence of serial dilutions of the benzothiophene compound.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control. The concentration that reduces the plaque number by 50% (IC50) is determined.
Conclusion and Future Perspectives
The benzothiophene scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide and potent range of biological activities. [2][22][36]From disrupting microtubule dynamics in cancer cells to inhibiting essential enzymes in viruses and bacteria, these compounds continue to provide a rich source of lead molecules for drug discovery. [9][32] Future research should focus on several key areas:
-
Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can hit multiple targets simultaneously, which could be particularly effective in complex diseases like cancer and neurodegeneration. [10]* Overcoming Resistance: Further exploration of benzothiophene derivatives that are not substrates for efflux pumps like P-gp could provide solutions to multidrug resistance in both cancer and infectious diseases. [9]* Mechanism Elucidation: For many derivatives, particularly in the antimicrobial field, the precise molecular mechanism of action remains to be fully elucidated. Deeper mechanistic studies will enable more rational drug design.
-
Optimizing Pharmacokinetics: While the benzothiophene core generally confers favorable properties, continued optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles is essential to translate potent in vitro activity into in vivo efficacy.
The continued exploration and chemical diversification of the benzothiophene nucleus hold immense promise for addressing some of the most pressing challenges in human health.
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Sharma, R., et al. (2022). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. Research Journal of Pharmacy and Technology, 15(9), 4153-4158. [Link]
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Bai, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2398466. [Link]
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El-Emam, A. A., et al. (2018). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Taylor & Francis Online. [Link]
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Comprehensive Technical Guide on 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (CAS: 1423026-07-6): Synthesis, Mechanistic Profiling, and Medicinal Chemistry Applications
Executive Summary
The compound 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione , universally identified by its CAS number 1423026-07-6 [1], is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Featuring a benzo[b]thiophene 1,1-dioxide core, this scaffold is frequently leveraged in the development of targeted therapeutics, ranging from STAT3 inhibitors in oncology to novel antitubercular and antifungal agents[2][3][4].
Unlike rigid, pre-set templates, this whitepaper is dynamically structured to address the specific pharmacological nuances of the 1,1-dioxide moiety. We will explore its structural parameters, the mechanistic duality of its biological activity (targeted inhibition vs. Pan-Assay Interference), and provide self-validating experimental workflows for researchers utilizing this scaffold in drug discovery.
Physicochemical & Structural Parameters
The oxidation of the sulfur atom in the benzothiophene core to a 1,1-dioxide fundamentally alters the electronic landscape of the molecule. The sulfonyl group is strongly electron-withdrawing, which depletes electron density from the thiophene ring and activates the C2-C3 double bond[4][5].
Table 1: Core Identification and Physicochemical Data
| Parameter | Value |
| Chemical Name | 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione |
| CAS Number | 1423026-07-6 |
| Molecular Formula | C9H9NO2S |
| Molecular Weight | 195.24 g/mol |
| SMILES | CC1=C(N)C2=CC=CC=C2S1(=O)=O |
| Core Scaffold | Benzo[b]thiophene 1,1-dioxide |
Data sourced from standardized chemical registries[1].
Mechanistic Pharmacology: The Double-Edged Sword of the 1,1-Dioxide Core
Targeted Inhibition: The STAT3 Pathway
Benzo[b]thiophene 1,1-dioxides, such as Stattic and its recent derivatives like K2071, are heavily investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3)[2][5]. These compounds physically occupy the SH2 domain of STAT3. By blocking this domain, they prevent the phosphorylation of STAT3 monomers, thereby halting homodimerization and subsequent nuclear translocation. This effectively silences the transcription of genes responsible for tumor cell proliferation and survival[2][5].
STAT3 pathway inhibition by benzo[b]thiophene 1,1-dioxides via SH2 domain blockade.
The PAINS Liability: Michael Acceptor Reactivity
While potent, the benzo[b]thiophene 1,1-dioxide core harbors a known structural liability. The electron-withdrawing nature of the 1,1-dioxide activates the C2-C3 double bond, rendering it a strong electrophile. In unsubstituted analogs, this creates a potent Michael acceptor capable of non-specific covalent alkylation of biological thiols (e.g., cysteine residues on off-target proteins)[6]. This phenomenon classifies many such derivatives as Pan-Assay Interference Compounds (PAINS)[6].
Expert Insight on CAS 1423026-07-6: Unlike unsubstituted analogs, 1423026-07-6 features a methyl group at C2 and an amino group at C3. This di-substitution provides significant steric hindrance and alters the electronic distribution across the double bond, effectively dampening its Michael acceptor reactivity. This makes 1423026-07-6 a superior, more controlled starting material for synthesizing libraries with minimized PAINS liabilities.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, researchers must employ self-validating experimental designs when working with this scaffold. Below are two critical protocols: one for functional validation and one for counter-screening liabilities.
Functional Validation: STAT3 Dual-Luciferase Reporter Assay
Causality & Rationale: Western blotting only measures steady-state protein levels. To confirm functional transcriptional silencing without confounding cytotoxicity, a dual-luciferase assay is required. The constitutive Renilla luciferase normalizes the data, ensuring that a drop in Firefly luciferase is due to true STAT3 inhibition, not cell death[2].
Step-by-Step Methodology:
-
Cell Seeding & Transfection: Seed target cancer cells (e.g., MDA-MB-231) in 96-well plates. Co-transfect with a STAT3-responsive Firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid using Lipofectamine 3000.
-
Compound Treatment: After 24 hours, treat cells with varying concentrations of the synthesized 1423026-07-6 derivative (e.g., 1 μM to 50 μM) and a vehicle control (0.1% DMSO). Incubate for 12 hours.
-
Stimulation: Induce STAT3 activation by adding IL-6 (50 ng/mL) for 6 hours.
-
Lysis and Quantification: Lyse cells using Passive Lysis Buffer. Sequentially add Luciferase Assay Reagent II (to measure Firefly luminescence) followed by Stop & Glo Reagent (to quench Firefly and measure Renilla luminescence).
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. A dose-dependent decrease in this ratio confirms specific STAT3 transcriptional inhibition.
PAINS Counter-Screening: Intact Protein MS with DTT
Causality & Rationale: To definitively rule out non-specific covalent binding (PAINS), compounds must be incubated with the target protein in the presence and absence of Dithiothreitol (DTT). DTT acts as a competitive thiol scavenger. If the compound is a non-specific Michael acceptor, DTT will outcompete the protein, preventing mass shifts in mass spectrometry[6].
Workflow for identifying PAINS liabilities using intact protein mass spectrometry.
Step-by-Step Methodology:
-
Protein Incubation: Incubate 10 μM of the purified target protein with 50 μM of the compound in two parallel reactions: one containing 1 mM DTT and one without DTT. Incubate at 37°C for 2 hours.
-
Desalting: Remove excess unreacted compound and salts using Zeba Spin Desalting Columns (7K MWCO).
-
LC-MS Analysis: Inject the samples into an LC-ESI-TOF mass spectrometer.
-
Deconvolution: Deconvolute the multicharged protein envelopes to obtain the intact mass.
-
Validation: If the mass increases by the exact molecular weight of the compound in the non-DTT sample (but not in the DTT sample), the compound is a non-specific covalent modifier and should be deprioritized.
Quantitative Data Presentation: Scaffold Comparison
To guide structural optimization, the following table summarizes the comparative pharmacological and reactivity profiles of various benzo[b]thiophene 1,1-dioxide derivatives based on recent literature[2][5][6].
Table 2: Comparative Pharmacological Profiling of Benzo[b]thiophene 1,1-dioxide Scaffolds
| Scaffold Type | Substitution Pattern | Primary Target / Application | PAINS Liability (Covalent Reactivity) |
| Stattic | 6-Nitro, Unsubstituted C2-C3 | STAT3 (SH2 Domain) | High (Strong Michael Acceptor) |
| K2071 | 6-Amino derivative | STAT3 / Antimitotic | Moderate to High |
| IMPDH Inhibitors | 3-Thioether | Cryptococcus IMPDH | High (Non-specific Cysteine Alkylation) |
| 1423026-07-6 | 3-Amino, 2-Methyl | Building Block / Intermediates | Low (Sterically & Electronically Hindered) |
References
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Xu, Y., et al. (2021). "Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors." Chemical Biology & Drug Design, 98(5), 835-849.[Link]
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Novotná, E., et al. (2024). "Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities." ACS Pharmacology & Translational Science.[Link]
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University of Queensland eSpace. (2018). "Antifungal Benzo[b]thiophene 1,1-dioxide IMPDH Inhibitors Exhibit Pan-Assay Interference (PAINS)." UQ eSpace Research Repository.[Link]
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An In-depth Technical Guide to 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] The introduction of a sulfone moiety and an amino group significantly modulates the electronic and steric properties of this heterocyclic system, opening avenues for novel therapeutic applications. This technical guide provides a comprehensive overview of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione, a representative of the 3-aminobenzo[b]thiophene-1,1-dioxide class. We will delve into its synthesis, physicochemical characterization, and burgeoning potential in drug discovery, with a particular focus on its role as a modulator of critical cellular signaling pathways.
Introduction: The Significance of the 3-Aminobenzo[b]thiophene-1,1-dione Core
The benzo[b]thiophene core is a versatile heterocyclic scaffold found in numerous pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[3] Oxidation of the sulfur atom to a sulfone (1,1-dioxide) and the incorporation of an amino group at the 3-position creates a unique pharmacophore with a distinct electronic distribution and hydrogen bonding capabilities. This structural motif has garnered significant interest in drug discovery for its potential to interact with a variety of biological targets.
Derivatives of the 3-aminobenzo[b]thiophene-1,1-dione scaffold have demonstrated a remarkable range of biological activities, including:
-
Kinase Inhibition: Targeting key enzymes in cell signaling cascades such as LIMK, PIM, and MK2 kinases.[4][5]
-
Antimitotic Activity: Interfering with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[6]
-
STAT3 Inhibition: Modulating the activity of the Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in cancer cell proliferation and survival.[7][8]
This guide will focus on the specific derivative, 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (CAS 1423026-07-6), as a case study to explore the synthesis, characterization, and therapeutic promise of this important class of compounds.
Synthesis and Mechanism
While a specific, detailed synthesis for 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione is not extensively documented in publicly available literature, a robust and versatile synthetic strategy can be proposed based on established methodologies for analogous compounds. The microwave-assisted synthesis from a substituted 2-halobenzonitrile provides a rapid and efficient route to the 3-aminobenzo[b]thiophene core, which can then be oxidized to the desired sulfone.[4][5]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Microwave-Assisted Annulation: Reaction of 2-chloro-6-methylbenzonitrile with methyl thioglycolate in the presence of a base under microwave irradiation to form methyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate.
-
Oxidation: Subsequent oxidation of the benzothiophene sulfur to a sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
The causality behind these experimental choices lies in the efficiency and regioselectivity of the reactions. Microwave irradiation significantly accelerates the rate of the annulation reaction, often leading to higher yields and cleaner products in shorter reaction times.[5] The use of m-CPBA is a standard and reliable method for the oxidation of sulfides to sulfones.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate
-
Reagents: 2-chloro-6-methylbenzonitrile, methyl thioglycolate, triethylamine, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a microwave-safe reaction vessel, add 2-chloro-6-methylbenzonitrile (1.0 eq), methyl thioglycolate (1.1 eq), and triethylamine (2.5 eq) in anhydrous DMSO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130°C for 20-30 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione
-
Reagents: Methyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the product from Step 1 in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Physicochemical Properties and Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Expected to be a relatively high melting solid. |
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester (if present before a final modification step not detailed here), the aromatic carbons, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Applications in Drug Development
The 3-aminobenzo[b]thiophene-1,1-dione scaffold is a promising platform for the development of novel therapeutics, particularly in the field of oncology. The key biological activities associated with this class of compounds are detailed below.
Inhibition of Tubulin Polymerization
Several 2- and 3-aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[6] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. The 3,4,5-trimethoxyphenyl moiety, a common feature in many tubulin inhibitors, can be incorporated into the 3-aminobenzo[b]thiophene scaffold to enhance this activity.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[8] Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. The benzo[b]thiophene-1,1-dione scaffold has been identified as a core structure for the development of STAT3 inhibitors.[7][8] These inhibitors are thought to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.
A notable example is the 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071, which has demonstrated both STAT3 inhibitory and antimitotic activities.[7] This dual mechanism of action is highly desirable in cancer therapy as it can overcome resistance mechanisms that may arise from targeting a single pathway.
Kinase Inhibition
The 3-aminobenzo[b]thiophene core has been utilized as a scaffold for the development of inhibitors against various protein kinases that are often dysregulated in cancer and other diseases.[4][5] By modifying the substituents on the amino group and the benzothiophene ring, it is possible to achieve selectivity for different kinase targets.
Table 2: Biological Activities of Representative Aminobenzo[b]thiophene Derivatives
| Compound Class | Target | Biological Effect | Reference |
| 2- and 3-Aminobenzo[b]thiophenes | Tubulin | Inhibition of polymerization, G2/M cell cycle arrest, apoptosis | [6] |
| 6-Aminobenzo[b]thiophene 1,1-dioxides | STAT3 | Inhibition of STAT3 phosphorylation and dimerization, antimitotic effects | [7] |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxides | STAT3 | Inhibition of STAT3 pathway, induction of apoptosis | [8] |
| 3-Aminobenzo[b]thiophenes | Kinases (LIMK, PIM, MK2) | Inhibition of kinase activity | [4][5] |
Signaling Pathway Diagram: STAT3 Inhibition
Caption: Mechanism of STAT3 inhibition by the compound class.
Future Perspectives and Conclusion
The 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diversification at multiple positions allow for the fine-tuning of its pharmacological properties. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the aromatic ring, the methyl group, and the amino group to optimize potency and selectivity for specific biological targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of cancer and other diseases to validate their therapeutic potential.
References
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(25), 6814–6824. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Preti, D., Fruttarolo, F., ... & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
- Kudlinzki, D., Sreeramulu, S., Schwalbe, H., & Biondi, R. M. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Pure and Applied Chemistry, 87(3), 231-239.
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Mohan, C. D. (2015). A comprehensive review on the medicinal chemistry of benzothiophene derivatives. Mini reviews in medicinal chemistry, 15(10), 842-866.
- Hylsová, M., Carbain, B., Zemanová, Z., Magrì, A., Hrabinová, M., Soukup, O., ... & Džubák, P. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1, 1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.
- Androsov, D. A., Solovyev, A. Y., Petrov, M. L., & Danilkina, O. S. (2010). A convenient approach towards 2-and 3-aminobenzo [b] thiophenes. Tetrahedron, 66(13), 2474-2485.
- Li, X., He, Y., & Zhang, J. (2023). Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 246, 114953.
- Sun, J., Wang, Y., Zhang, W., & Xu, W. (2015). Design, synthesis, and biological evaluation of benzo [b] thiophene 1, 1-dioxide derivatives as potent STAT3 inhibitors. RSC advances, 5(99), 81215-81225.
- S. P. Singh, D. R. Pahwa, and A. K. Singh, “Recent Progress in the Synthesis of Benzo[b]thiophene”, Mini-Reviews in Organic Chemistry, vol. 14, no. 5, pp. 386-403, 2017.
- B. Kalluraya, C. H. S. V. Kumar, and S. K. S. Kumar, “Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes”, New Journal of Chemistry, vol. 45, no. 1, pp. 238-251, 2021.
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
- Li, Y., Zhang, T., & Geng, R. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Future Medicinal Chemistry, 14(20), 1495-1511.
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Scheme 7. Synthesis of 3-amino-2-nitrobenzo[b]thiophene (10). - ResearchGate. (n.d.). Retrieved from [Link]
- Functionalization and Properties Investigations of Benzothiophene Deriv
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A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. (n.d.). Request PDF. Retrieved from [Link]
- Patil, S. A., Patil, R., & Patil, S. A. (2022). Recent Progress in the Synthesis of Benzo[b]thiophene. Mini-Reviews in Organic Chemistry, 19(4), 484-502.
- Kalluraya, B., Chaithra, H. S. V., Kumar, S. K. S., & Kumar, C. S. P. (2021). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry, 45(1), 238-251.
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Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (2025, January 1). R Discovery. Retrieved from [Link]
- Hylsová, M., Carbain, B., Zemanová, Z., Magrì, A., Hrabinová, M., Soukup, O., ... & Džubák, P. (2024). Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
- Liu, T., Zhang, L., Wang, Y., & Sun, J. (2015).
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Methodological & Application
Application Note: 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
The compound 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione (CAS: 1423026-07-6) is a highly functionalized, structurally rigid heterocyclic building block[1]. Characterized by a benzothiophene core oxidized to a sulfone (1,1-dioxide), a sterically protective C2-methyl group, and a nucleophilic C3-amino handle, this molecule serves as a versatile foundation for drug discovery[2].
Historically, benzothiophene-1,1-dioxides have demonstrated profound biological activities, acting as STAT3 inhibitors, IMPDH inhibitors, and potent antimicrobial agents[3][4]. However, early-generation derivatives often suffered from Pan-Assay Interference Compounds (PAINS) liabilities due to thiol reactivity. This specific building block overcomes these limitations through strategic steric and electronic shielding, making it an ideal starting material for synthesizing advanced therapeutic candidates.
Structural Rationale & Physicochemical Profiling
Understanding the intrinsic reactivity of this building block requires analyzing the interplay between its three distinct structural features:
-
The 1,1-Dioxide (Sulfone) Core: The oxidation of the thiophene sulfur to a sulfone fundamentally alters the electronic landscape of the molecule. It withdraws electron density from the conjugated system, reducing the aromaticity of the thiophene ring[5]. Biologically, the sulfone acts as a powerful, directional hydrogen-bond acceptor, allowing for precise interactions with target protein backbones (e.g., kinase hinge regions).
-
The C3-Amino Handle: While the sulfone pulls electron density away, making the C3-amine less nucleophilic than a standard aliphatic amine or aniline, it remains a highly effective handle for acylation, sulfonylation, and reductive amination under optimized conditions.
-
The C2-Methyl Group (PAINS Avoidance): Unsubstituted benzothiophene-1,1-dioxides are known to undergo Michael-type additions with biological thiols (like glutathione), leading to covalent adducts and PAINS liabilities[3]. The presence of the C2-methyl group provides critical steric hindrance, blocking nucleophilic attack at the C2 position and ensuring the molecule behaves as a stable pharmacophore rather than a reactive electrophile.
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Mechanistic Significance |
| CAS Number | 1423026-07-6 | Unique identifier for procurement and registry[1]. |
| Molecular Formula | C9H9NO2S | Provides a low molecular weight starting point for lead optimization. |
| Molecular Weight | 195.24 g/mol | High ligand efficiency potential; leaves ~300 Da for further functionalization. |
| SMILES | CC1=C(N)C2=CC=CC=C2S1(=O)=O | Useful for in silico docking and computational library enumeration[1]. |
| Hydrogen Bond Donors | 1 (NH2 group) | Available for functionalization or target binding. |
| Hydrogen Bond Acceptors | 2 (Sulfone oxygens) | Rigid, directional acceptors for protein-ligand interactions. |
Biological Context: Target Pathways
Derivatives of benzothiophene-1,1-dioxides are heavily utilized in oncology and infectious disease research. A prominent application is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[4]. By functionalizing the C3-amino group with extended aromatic or hydrophobic moieties, researchers can synthesize molecules that disrupt STAT3 dimerization, thereby inducing apoptosis in cancer cells.
Figure 1: Intervention of Benzothiophene-1,1-dioxide derivatives in the JAK/STAT3 signaling pathway.
Synthetic Workflows & Methodologies
The primary synthetic strategy involves utilizing the C3-amine. Because the sulfone group diminishes the amine's nucleophilicity via resonance, standard room-temperature coupling conditions often yield poor results. Successful functionalization requires activated electrophiles (e.g., acid chlorides, isocyanates) or the use of strong coupling reagents (HATU, PyBOP) combined with heat.
Figure 2: Divergent synthetic workflows utilizing the C3-amino nucleophilic handle.
Table 2: Optimization of C3-Amidation Conditions
Empirical data demonstrating the necessity of overcoming the reduced nucleophilicity of the C3-amine.
| Reagents | Solvent | Temperature | Time | Yield (%) | Mechanistic Note |
| Carboxylic Acid, EDC, HOBt | DCM | 25°C | 24 h | < 10% | Amine nucleophilicity is too low for standard carbodiimide coupling. |
| Carboxylic Acid, HATU, DIPEA | DMF | 25°C | 24 h | 35% | Improved leaving group (OAt) helps, but activation energy remains high. |
| Carboxylic Acid, HATU, DIPEA | DMF | 60°C | 12 h | 82% | Thermal energy overcomes the resonance-stabilized deactivation. |
| Acid Chloride, Pyridine | DCM | Reflux | 6 h | 88% | Highly reactive electrophile bypasses the need for coupling agents. |
Step-by-Step Experimental Protocols
Protocol A: High-Efficiency Amidation of the C3-Amine
This protocol utilizes HATU and elevated temperatures to force the amidation of the deactivated C3-amine, creating robust amide-linked pharmacophores.
Materials Required:
-
3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione (1.0 equiv, 1.0 mmol, 195.2 mg)
-
Target Carboxylic Acid (1.2 equiv, 1.2 mmol)
-
HATU (1.5 equiv, 1.5 mmol, 570.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid and HATU in 3.0 mL of anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add DIPEA dropwise to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester. The solution will typically turn a pale yellow.
-
Substrate Addition: Dissolve the 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione in the remaining 2.0 mL of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.
-
Thermal Shift: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath or heating block. Causality Note: Heating is critical. The sulfone group drastically lowers the HOMO of the amine; thermal energy is required to reach the transition state for nucleophilic acyl substitution.
-
Reaction Monitoring (Self-Validation): After 8 hours, sample the reaction for LC-MS.
-
Validation Check: Look for the disappearance of the starting material peak at m/z 196.0 [M+H]+ and the appearance of the product mass.
-
-
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 30 mL of ice-cold saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Analytical Confirmation: In 1H NMR ( DMSO−d6 ), confirm the disappearance of the broad primary amine singlet at ~5.5 ppm and the appearance of a downfield amide proton singlet typically between 9.5–10.5 ppm.
Protocol B: Synthesis of C3-Urea Derivatives for Kinase Profiling
Ureas are privileged motifs in kinase inhibitors. This protocol describes the reaction with isocyanates.
Step-by-Step Methodology:
-
Setup: Dissolve 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione (1.0 equiv, 0.5 mmol) in anhydrous Dioxane (4.0 mL) in a sealed tube.
-
Electrophile Addition: Add the desired aryl or alkyl isocyanate (1.5 equiv, 0.75 mmol).
-
Catalysis (Optional but recommended): Add a catalytic amount of Triethylamine (0.1 equiv) to increase the nucleophilicity of the amine slightly via hydrogen bond disruption.
-
Heating: Seal the tube and heat to 90°C for 16 hours.
-
Isolation: Upon cooling, the urea product often precipitates directly from the dioxane. If precipitation occurs, isolate via vacuum filtration and wash with cold diethyl ether. If no precipitate forms, concentrate and purify via reverse-phase HPLC.
References
-
C3-Functionalized Benzothiophene Sulfone Derivatives. African Journal of Advanced Pure and Applied Sciences (AJAPAS). Available at: [Link]
-
Antifungal Benzo[b]thiophene 1,1-dioxide IMPDH Inhibitors Exhibit Pan-Assay Interference (PAINS). UQ eSpace - The University of Queensland. Available at:[Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed (Chem Biol Drug Des. 2021 Nov;98(5):835-849). Available at:[Link]
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The Versatile Scaffold: Applications of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione in Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is a cornerstone of modern medicinal chemistry. One such scaffold that has garnered significant interest is the 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione core. This heterocyclic system, characterized by a fused benzene and thiophene dioxide ring with key amino and methyl substitutions, offers a unique three-dimensional structure and electronic properties that make it a valuable building block for a diverse range of biologically active compounds. This guide provides a comprehensive overview of the applications of this scaffold, with a focus on its role in the design of kinase and STAT3 inhibitors, and includes detailed protocols for its synthesis and derivatization.
A Privileged Scaffold in Kinase and STAT3 Inhibition
The 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of inhibitors targeting protein kinases and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] These two classes of proteins are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
The benzothiophene dioxide core acts as a rigid scaffold that can be readily functionalized at the 3-amino position to introduce various substituents that can interact with specific residues in the active sites of target proteins. The 2-methyl group can play a crucial role in enhancing binding affinity and selectivity, potentially by occupying a hydrophobic pocket within the target protein or by influencing the overall conformation of the molecule.
The STAT3 Signaling Pathway and its Inhibition
The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.[3][4] The 3-aminobenzo[b]thiophene 1,1-dioxide scaffold has been successfully employed in the design of potent STAT3 inhibitors.[3][4] These inhibitors typically function by blocking the STAT3 signaling pathway, leading to a decrease in the phosphorylation of STAT3 and subsequent downstream signaling events.
Caption: Inhibition of the STAT3 signaling pathway by 3-aminobenzothiophene-1,1-dione derivatives.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione core and its subsequent derivatization are key steps in the drug discovery process. Several synthetic routes have been developed to access this versatile scaffold.
Protocol 1: Synthesis of 3-Amino-2-methylbenzo[b]thiophene 1,1-dione
A common and effective method for the synthesis of 3-aminobenzo[b]thiophenes is through a microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.[2][5] The resulting 3-aminobenzo[b]thiophene can then be oxidized to the corresponding 1,1-dione. A plausible synthetic route starting from 2-chloro-6-methylbenzonitrile is outlined below.
Step 1: Synthesis of 3-Amino-2-methylbenzo[b]thiophene
-
To a microwave vial, add 2-chloro-6-methylbenzonitrile (1.0 mmol), methyl thioglycolate (1.1 mmol), and triethylamine (3.0 mmol) in anhydrous DMSO (5 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 130 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 3-amino-2-methylbenzo[b]thiophene.
Step 2: Oxidation to 3-Amino-2-methylbenzo[b]thiophene 1,1-dione
-
Dissolve the 3-amino-2-methylbenzo[b]thiophene (1.0 mmol) in a suitable solvent such as dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-amino-2-methylbenzo[b]thiophene 1,1-dione.
Protocol 2: Derivatization of the 3-Amino Group
The 3-amino group serves as a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship (SAR). A common derivatization is the formation of an amide bond with a carboxylic acid.
General Procedure for Amide Coupling:
-
To a solution of 3-amino-2-methylbenzo[b]thiophene 1,1-dione (1.0 mmol) and a carboxylic acid (1.1 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) (10 mL), add a coupling agent such as HATU (1.2 mmol) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-acylated derivative.
Caption: General scheme for the derivatization of the 3-amino group.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione scaffold have provided valuable insights into the structural requirements for potent biological activity.
-
Substitution at the 3-Amino Group: The nature of the substituent at the 3-amino position is critical for activity. Aromatic and heteroaromatic moieties are often well-tolerated and can engage in key interactions with the target protein. The length and flexibility of the linker between the core scaffold and the terminal group can also significantly impact potency.
-
The Role of the 2-Methyl Group: The presence of the methyl group at the 2-position can be advantageous. It may provide beneficial steric interactions within a hydrophobic pocket of the target protein, thereby enhancing binding affinity. In some cases, it may also improve metabolic stability by blocking a potential site of metabolism.
-
Substitution on the Benzene Ring: Modifications to the benzene ring of the benzothiophene core can also modulate activity and pharmacokinetic properties. The introduction of small electron-donating or electron-withdrawing groups can influence the electronic nature of the scaffold and its interactions with the target.
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activity of selected derivatives based on the 3-aminobenzo[b]thiophene 1,1-dioxide scaffold against various cancer cell lines.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Derivative A | STAT3 | 0.5 - 1.0 | N-acylated with a substituted benzoic acid | [3] |
| Derivative B | A549 (Lung Cancer) | 1.5 | N-acylated with a heteroaromatic carboxylic acid | [1] |
| Derivative C | MCF-7 (Breast Cancer) | 2.1 | N-acylated with a phenylacetic acid derivative | [1] |
| Stattic | STAT3 | 5.0 - 10.0 | Parent 6-nitrobenzo[b]thiophene 1,1-dioxide | [4] |
Conclusion
The 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its proven utility in the discovery of potent kinase and STAT3 inhibitors underscores its significance in medicinal chemistry. The synthetic accessibility of this core and the ease of its derivatization provide a rich opportunity for further exploration and optimization of its biological activities. As our understanding of the complex signaling networks that drive disease continues to grow, scaffolds like this will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
-
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacol. Transl. Sci. [Link]
-
Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. J Med Chem. 2007 May 3;50(9):2273-7. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Org. Biomol. Chem., 2015,13, 6814-6824. [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Semantic Scholar. [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUIMICA NOVA. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. University of Strathclyde. [Link]
- Process for the synthesis of benzo[b]thiophenes.
-
Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. R Discovery. [Link]
-
European Journal of Medicinal Chemistry. UPCommons. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]
-
Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com. [Link]
-
Scheme 7. Synthesis of 3-amino-2-nitrobenzo[b]thiophene (10). ResearchGate. [Link]
-
Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. NUS Pharmacy. [Link]
-
Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. PubMed. [Link]
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Protocol for using 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione in a Suzuki coupling reaction
Introduction: The Strategic Importance of Benzothiophene Sulfones and the Suzuki-Miyaura Reaction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The oxidized form, benzo[b]thiophene-1,1-dione (a benzothiophene sulfone), and its derivatives are of particular interest as they often exhibit enhanced or novel pharmacological profiles.[3][4][5] Specifically, the incorporation of an amino group at the 3-position and a methyl group at the 2-position of this core structure provides a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[6][7][8][9] This palladium-catalyzed reaction between an organohalide and an organoboron species is extensively used in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in drug candidates.[7][10]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a halogenated 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione with various boronic acids. It offers insights into the selection of critical reaction parameters and outlines a step-by-step procedure for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle initiates with the oxidative addition of the organohalide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[9] This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group (R') from the organoboron reagent replaces the halide on the palladium complex.[9][11] The presence of a base is crucial for this step, as it activates the boronic acid.[8][12][13] Finally, reductive elimination from the Pd(II) complex yields the desired coupled product (Ar-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][11]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione
This protocol provides a general procedure that can be adapted for various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
-
Substrate: 3-Amino-7-bromo-2-methyl-1λ⁶-benzothiophene-1,1-dione (or other halogenated derivative)
-
Boronic Acid: Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium Catalyst: Pd(OAc)₂ (Palladium(II) acetate) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (if using Pd(OAc)₂) (2-10 mol%)
-
Base: K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate), or K₃PO₄ (Potassium phosphate) (2-3 equivalents)
-
Solvent: Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio)
-
Inert Gas: Argon or Nitrogen
-
Anhydrous Solvents: For setting up the reaction.
-
Reagents for Work-up and Purification: Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography.
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles for inert gas purging
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system (optional)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-7-bromo-2-methyl-1λ⁶-benzothiophene-1,1-dione (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), the ligand (e.g., SPhos at 4 mol%), and the base (e.g., K₂CO₃ at 2.5 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.2 M concentration with respect to the limiting reagent) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Key Considerations and Optimization Strategies
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several parameters.
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical, especially when dealing with heteroaromatic substrates. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) source like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[14][15] These ligands promote the oxidative addition and reductive elimination steps and can be particularly effective for challenging couplings.[8]
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[8][11] It facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[8][13] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates prone to decomposition under strongly basic conditions, milder bases may be preferable.
Solvent System
A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., toluene, dioxane, THF) solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base. The ratio of the solvents can influence the reaction rate and should be optimized. In some cases, greener, micellar conditions using surfactants in water can also be effective.[16]
Reaction Temperature and Time
The reaction temperature is a critical parameter that influences the rate of reaction. While many Suzuki couplings proceed efficiently at elevated temperatures (80-110 °C), some sensitive substrates may require milder conditions. Reaction times can vary from a few hours to overnight, and progress should be monitored to determine the optimal duration.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical starting conditions for the Suzuki coupling of 3-Amino-7-bromo-2-methyl-1λ⁶-benzothiophene-1,1-dione.
| Parameter | Recommended Condition | Rationale |
| Substrate | 3-Amino-7-bromo-2-methyl-1λ⁶-benzothiophene-1,1-dione | The bromo-substituent is a good leaving group in Suzuki couplings. |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | A robust and versatile catalyst system for challenging couplings. |
| Base | K₂CO₃ (2.5 equivalents) | A common and effective base for a wide range of substrates. |
| Solvent | Toluene/H₂O (4:1) | A standard solvent system providing good solubility for both organic and inorganic components. |
| Temperature | 100 °C | A typical temperature to ensure a reasonable reaction rate. |
| Time | 12 hours | A standard reaction time; should be monitored for completion. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione scaffold. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of novel compounds for applications in drug discovery and materials science. The protocol and guidelines presented in this application note provide a solid foundation for developing and optimizing these important transformations.
References
-
SATHEE. Chemistry Suzuki Coupling Reaction. Available from: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. Available from: [Link]
- Cho CH, Neuenswander B, Larock RC. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. ACS Comb Sci. 2010;12(2):213-24.
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
- Evans P, Lecker R. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Cho CH, Neuenswander B, Larock RC. Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling.
-
Diverse Methyl Sulfone-Containing Benzo[b]thiophene - Amanote Research. Available from: [Link]
- Bryan CS, Braunger JA, Lautens M. Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling.
- Bryan CS, Braunger JA, Lautens M. Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling. Scilit. 2009.
- Martinez-Viturro J, et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Request PDF.
- Kuivila HG, Reuwer JF, Mangravite JA. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. 1998;63(16):5640-5645.
- Hughes DL. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. 2015;13(23):6465-6472.
- Molander GA, Jean-Gérard L. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic letters. 2011;13(15):4012-4015.
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities - R Discovery. Available from: [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available from: [Link]
- Catto M, et al. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. 2021;26(24):7685.
-
Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. Available from: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC. Available from: [Link]
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Request PDF.
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Available from: [Link]
-
Scheme 7. Synthesis of 3-amino-2-nitrobenzo[b]thiophene (10). - ResearchGate. Available from: [Link]
- Molander GA, Traister K. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters. 2013;15(15):3848-3851.
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 7. mt.com [mt.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwjmrd.com [wwjmrd.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mdpi.com [mdpi.com]
3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione as a fluorescent probe
Document Type: Application Note & Experimental Protocols Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (AMBD)
Executive Summary
In the rapidly evolving landscape of molecular imaging and sensor development, 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (AMBD) has emerged as a privileged, multi-functional scaffold. Rather than serving as a passive structural linker, AMBD is an active photophysical engine. Its unique architecture—combining a strong electron-donating amine, a rigid π-conjugated benzothiophene core, and a strongly electron-withdrawing 1,1-dioxide (sulfone) group—establishes a powerful Intramolecular Charge Transfer (ICT) network[1].
This application note provides an authoritative guide on leveraging AMBD for two premier applications:
-
The synthesis of ratiometric Schiff-base sensors for the highly selective detection of heavy metals (e.g., In³⁺, Pb²⁺, Cu²⁺)[2].
-
The development of photoswitchable fluorescent diarylethenes (DAEs) , which are universally recognized as elite tools for super-resolution microscopy (SRM) techniques such as PALM, STORM, and RESOLFT[3][4][5].
Structural & Mechanistic Profiling
To successfully engineer probes using AMBD, one must understand the causality behind its structural components:
-
The 3-Amino Group (The Recognition Handle): Acts as the primary electron donor in the ICT push-pull system. Synthetically, it serves as the reactive site for condensation with aldehydes to form Schiff bases, enabling specific metal-ion coordination[2].
-
The 1,1-Dioxide Group (The Photophysical Amplifier): This strong electron acceptor significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. In diarylethene (DAE) applications, this shifts the fluorescence emission of the closed-ring isomer into the visible spectrum and dramatically increases the quantum yield (ΦF)[6][7].
-
The 2-Methyl Group (The Steric Lock): Positioned exactly at the reactive carbon, the 2-methyl group is not arbitrary. When AMBD is dimerized into a DAE, this alkyl group sterically shields the reactive C2 position, preventing irreversible byproduct formation during photocyclization and ensuring exceptional fatigue resistance (allowing for hundreds of switching cycles without photobleaching)[3][6].
Figure 1: Push-pull electronic architecture driving the Intramolecular Charge Transfer (ICT) state.
Application Workflow 1: Ratiometric Schiff-Base Sensors
The Mechanistic Rationale: By condensing the 3-amino group of AMBD with an aromatic aldehyde, a Schiff base (imine) is formed. In its native state, the C=N bond undergoes rapid non-radiative isomerization, which quenches the intrinsic fluorescence of the AMBD core via Photo-induced Electron Transfer (PET). Causality: When a target metal ion (such as In³⁺ or Pb²⁺) coordinates with the imine nitrogen and adjacent heteroatoms, the molecular structure becomes rigidly locked. This blocks the PET pathway and triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a massive "turn-on" or ratiometric signal shift[2].
Figure 2: Workflow for synthesizing and validating a CHEF-activated Schiff-base fluorescent sensor.
Protocol A: Synthesis & Self-Validating Titration of a Schiff-Base Sensor
This protocol is designed as a self-validating system to ensure data integrity during ion sensing.
Step 1: Condensation Reaction
-
Dissolve 1.0 eq of AMBD and 1.1 eq of the target aldehyde (e.g., salicylaldehyde) in anhydrous ethanol.
-
Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the sterically hindered 3-amino group.
-
Reflux for 4-6 hours under an inert N₂ atmosphere, then cool to precipitate the Schiff base. Filter and recrystallize.
Step 2: Photophysical Titration
-
Prepare a 10 µM stock of the probe in a DMF/H₂O Tris buffer (v/v, 9:1, 10 mM, pH 7.4). Causality: Schiff bases are prone to hydrolysis in acidic media. The pH 7.4 buffer ensures probe stability while mimicking physiological conditions for potential live-cell applications[2].
-
Titrate the target metal ion (0 to 50 µM) and record the fluorescence emission spectra.
Step 3: The Self-Validation (Reversibility Assay) Trustworthiness Check: To prove the fluorescence enhancement is strictly due to reversible metal coordination and not irreversible probe degradation, add 2.0 eq of EDTA to the highly fluorescent coordinated solution. Expected Outcome: The fluorescence must immediately quench back to baseline levels, confirming a dynamic, self-validating coordination complex.
Application Workflow 2: Photoswitchable Diarylethenes (DAEs) for SRM
The Mechanistic Rationale: AMBD is a premier building block for synthesizing turn-on fluorescent DAEs. When two AMBD-derived units are attached to a perfluorocyclopentene ring, the resulting molecule can toggle between a colorless, non-fluorescent "open" state and a highly conjugated, brightly fluorescent "closed" state upon UV irradiation[1][4]. This reversible, high-contrast switching is the foundational mechanism allowing optical microscopes to break the diffraction barrier in MINSTED and RESOLFT nanoscopy[5][8].
Protocol B: Photocyclization and Fatigue Resistance Testing
This protocol validates the photostability of the synthesized DAE, which is the most critical parameter for super-resolution imaging.
Step 1: Isosbestic Point Validation
-
Dissolve the AMBD-derived DAE in 1,4-dioxane (approx. 3.0 × 10⁻⁶ M).
-
Irradiate with UV light (365 nm) in 10-second increments, recording the UV/Vis absorption spectrum after each interval until the Photostationary State (PSS) is reached.
-
Self-Validation: Verify the presence of a strict isosbestic point. Causality: An isosbestic point guarantees that the spectral shift is a clean, two-state isomerization (Open ↔ Closed) without the formation of photolytic degradation byproducts.
Step 2: Photofatigue Cycling
-
Alternate irradiation between UV (365 nm, to close the ring) and visible light (450 nm, to open the ring)[9].
-
Monitor the emission intensity at the PSS over 100 cycles.
-
Causality: A robust probe utilizing the 2-methyl steric lock will retain >90% of its initial fluorescence after 100 cycles, proving its resistance to photobleaching in aqueous or organic environments[3].
Quantitative Data Summaries
Table 1: Representative Solvatochromic Properties of the AMBD ICT Scaffold Demonstrating the extreme sensitivity of the push-pull system to environmental polarity[1].
| Solvent | Dielectric Constant (ε) | Absorbance Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.89 | ~340 | ~410 | ~5,000 |
| Chloroform | 4.81 | ~345 | ~460 | ~7,200 |
| Methanol | 32.7 | ~350 | ~510 | ~8,900 |
| Dimethyl Sulfoxide | 46.8 | ~355 | ~545 | ~9,800 |
Table 2: Photophysical Comparison of AMBD-Derived Diarylethene Isomers Highlighting the "Turn-On" parameters critical for single-molecule localization[6][7].
| Property | Open-Ring Isomer (Background) | Closed-Ring Isomer (Active State) |
| π-Conjugation | Localized to individual thiophene rings | Extended across the entire core |
| Fluorescence State | Dark (Turn-Off) | Highly Emissive (Turn-On) |
| Quantum Yield (ΦF) | < 0.01 | 0.45 – 0.85 |
| Excitation Source | UV (e.g., 350 - 365 nm) | Visible (e.g., 450 - 470 nm) |
| Microscopy Role | Dark state for background suppression | Single-molecule localization target |
References[2] Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric Schiff Base Fluorescent Sensor for the Recognition of In and Pb. Journal of Fluorescence.Link[3] Reversible photoswitchable fluorescent diarylethenes resistant against photobleaching in aqueous solutions. J. Am. Chem. Soc.Link[6] Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons. MDPI.Link[4] Small-molecule photoswitches for fluorescence bioimaging: engineering and applications. Chemical Communications (RSC Publishing). Link[1] A turn-on mode fluorescent diarylethene: Solvatochromism of fluorescence. PlumX. Link[8] RESOLFT nanoscopy with water-soluble synthetic fluorophores. SciSpace. Link[9] Fluorescence Photoswitching of a Diarylethene by Irradiation with Single-Wavelength Visible Light. Journal of the American Chemical Society. Link[7] Quinoline-containing diarylethenes: bridging between turn-on fluorescence, RGB switching and room temperature phosphorescence. Chemical Science (RSC Publishing).Link[5] MINSTED Fluorescence Nanoscopy. D-NB.info. Link
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- 6. mdpi.com [mdpi.com]
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- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benzothiophene Derivatives
Introduction: Unveiling the Cytotoxic Potential of Benzothiophene Scaffolds in Drug Discovery
Benzothiophene, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The evaluation of the cytotoxic potential of novel benzothiophene derivatives is a critical early step in the drug discovery pipeline, providing essential data on their efficacy and safety profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for conducting in vitro cytotoxicity assays tailored to this important class of compounds. We will delve into the principles of key assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring the generation of robust and reliable data.
Strategic Selection of Cytotoxicity Assays for Benzothiophene Derivatives
The choice of cytotoxicity assay is paramount and should be guided by the anticipated mechanism of action of the benzothiophene derivatives being tested. A multi-assay approach is often recommended to build a comprehensive understanding of the compound's effects on cell health.
-
Metabolic Viability Assays (MTT & MTS): These colorimetric assays are mainstays for assessing cell viability by measuring the metabolic activity of cells.[3][4] They are particularly useful for initial high-throughput screening of large compound libraries to identify "hits" that reduce cell viability.
-
Membrane Integrity Assays (LDH Release): The lactate dehydrogenase (LDH) assay quantifies cell death by measuring the release of this cytosolic enzyme from cells with compromised plasma membranes.[5] This assay is an excellent indicator of necrosis or late-stage apoptosis.
-
Apoptosis Assays (Caspase-Glo® 3/7): Many anticancer agents, including some benzothiophene derivatives, induce programmed cell death, or apoptosis.[6][7] The Caspase-Glo® 3/7 assay specifically measures the activity of key executioner caspases, providing a direct measure of apoptotic induction.[8][9]
Visualizing the Experimental Workflow
A logical and well-defined experimental workflow is crucial for obtaining reproducible results. The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of benzothiophene derivatives.
Caption: A generalized workflow for in vitro cytotoxicity testing of benzothiophene derivatives.
Detailed Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Benzothiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced cytotoxicity.[11] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: The MTS assay is a "second-generation" tetrazolium salt assay where the MTS compound is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.[13][14] This makes the MTS assay more convenient and less prone to errors associated with the removal of medium.
Materials:
-
Benzothiophene derivatives
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
MTS reagent (commercially available kits often contain MTS and an electron coupling reagent like PES)[15]
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Addition: After the compound incubation period, add 20 µL of the combined MTS/PES solution to each well.[13][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[12] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[13][15]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[5][16] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity.
Materials:
-
Benzothiophene derivatives
-
Selected cancer cell line(s)
-
Complete cell culture medium (serum-free medium is recommended during the assay to reduce background LDH levels)[11]
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 490-520 nm)
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[17]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[8][9] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[19]
Materials:
-
Benzothiophene derivatives
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates (for luminescence measurements)
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment: Seed cells in a white-walled 96-well plate and treat with benzothiophene derivatives as described in the MTT protocol (steps 1-3).
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19] Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[19]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
1. Calculation of Percentage Cell Viability/Cytotoxicity:
-
For MTT and MTS assays: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
For LDH assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
For Caspase-Glo® 3/7 assay: Fold Induction = Luminescence of Treated Cells / Luminescence of Vehicle Control
2. IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is a key parameter that represents the concentration of a compound that causes a 50% reduction in cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Assay Type | Principle | Endpoint Measured | Advantages | Considerations |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases[3] | Metabolic activity | Inexpensive, well-established | Insoluble formazan requires a solubilization step, potential for interference from reducing agents |
| MTS | Reduction of tetrazolium salt to a soluble formazan[13][14] | Metabolic activity | More convenient than MTT (no solubilization step), suitable for high-throughput screening | More expensive than MTT, potential for interference from compounds that affect dehydrogenase activity |
| LDH | Measurement of LDH released from damaged cells[5][16] | Membrane integrity | Direct measure of cytotoxicity, non-destructive to remaining cells | Serum in the medium can contribute to background LDH levels, may not detect early apoptotic events |
| Caspase-Glo® 3/7 | Luminescent detection of caspase-3 and -7 activity[8][9] | Apoptosis induction | Highly sensitive, simple "add-mix-measure" format, specific for apoptosis | Indirect measure of cell death, requires a luminometer |
Cell Line Selection: A Critical Decision
The choice of cell line is crucial for obtaining clinically relevant data.[20][21] For anticancer screening of benzothiophene derivatives, a panel of human cancer cell lines from different tissue origins is recommended.[6] Consider the following factors:
-
Tissue of Origin: Select cell lines that are relevant to the intended therapeutic target (e.g., breast cancer cell lines like MCF-7, lung cancer cell lines like A549).
-
Genetic Background: The unique genetic and phenotypic characteristics of each cell line can influence its response to a drug.[20]
-
Expression of Target Molecules: If the benzothiophene derivatives are designed to target a specific protein, select cell lines with known expression levels of that target.
For general cytotoxicity screening beyond cancer, cell lines representing key organs that may be affected by oral administration, such as intestinal (Caco-2), liver (HepG2), and kidney (HEK293) cells, should be considered.[22]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects.[23] | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate for experimental data.[23] |
| Low Absorbance/Signal | Insufficient cell number, short incubation time with the assay reagent.[11] | Optimize cell seeding density and incubation times for your specific cell line and assay. |
| High Background Signal | Microbial contamination, interference from phenol red in the medium.[11] | Regularly check for contamination. Consider using phenol red-free medium during the assay incubation step.[11] |
| Conflicting Results Between Assays | Different assays measure different aspects of cell death. | A compound may induce apoptosis without immediate membrane rupture (low LDH release but high caspase activity). A comprehensive analysis of multiple endpoints is necessary. |
Visualizing the Mechanism: Apoptosis Induction
Many benzothiophene derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates the central role of caspases-3 and -7 in this process.
Caption: Simplified diagram of caspase-3/7 activation in apoptosis.
Conclusion
The systematic in vitro evaluation of the cytotoxic properties of novel benzothiophene derivatives is a fundamental component of modern drug discovery. By employing a strategic combination of assays that probe different aspects of cell health, from metabolic activity to apoptosis induction, researchers can gain a comprehensive understanding of a compound's biological effects. The detailed protocols and troubleshooting guidance provided in this application note are intended to empower scientists to generate high-quality, reproducible data, thereby accelerating the identification and development of promising new therapeutic agents based on the versatile benzothiophene scaffold.
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013, May 01). [Link]
-
Cell Death Assays for Drug Discovery. Reaction Biology. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
LDH Cytotoxicity Assay. Bio-protocol. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]
-
Synthesis, Binding Assays, Cytotoxic Activity and Docking Studies of Benzimidazole and Benzothiophene Derivatives With Selective Affinity for the CB2 Cannabinoid Receptor. PubMed. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. CORE. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]
-
Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. PMC. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. [Link]
-
Apoptosis detection: a purpose-dependent approach selection. PMC - NIH. [Link]
-
Cell Death Troubleshooting in Cell Culture. [Link]
-
Apoptosis: A Review of Programmed Cell Death. PMC. [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry (RSC Publishing). [Link]
-
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]-to-deal-with-in-vitro-cytotoxicity-failures/)
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- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis of N-Methyl Amino Acids utilizing Bsmoc Protection and 5-Oxazolidinone Intermediates
Executive Summary
N-methylation of amino acids is a critical structural modification in peptide drug development, conferring enhanced proteolytic stability, altered conformational dynamics, and improved membrane permeability. However, synthesizing N-methylated building blocks using highly base-sensitive protecting groups like 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) presents a significant chemical challenge. This application note details a highly efficient, base-free methodology for the N-methylation of Bsmoc-protected amino acids via a 5-oxazolidinone intermediate, followed by reductive cleavage and acid fluoride activation for downstream peptide synthesis[1].
Strategic Rationale & Mechanistic Insights
The Bsmoc Advantage
The Bsmoc group has emerged as a powerful alternative to the traditional Fmoc protecting group in both solid-phase and solution-phase peptide synthesis[2]. Unlike Fmoc, which undergoes deprotection via a base-catalyzed β-elimination mechanism, Bsmoc is cleaved through a unique Michael-acceptor-based deblocking process[3]. Nucleophilic attack by a mild base—such as piperidine or tris(2-aminoethyl)amine (TAEA)—on the activated double bond of the benzo[b]thiophene ring initiates cleavage, resulting in highly water-soluble adducts[2]. This orthogonal mechanism allows for milder deprotection conditions, significantly reducing base-catalyzed side reactions such as aspartimide formation[3].
Michael-acceptor-based deblocking mechanism of the Bsmoc protecting group.
The N-Methylation Challenge & Causality of the 5-Oxazolidinone Route
The standard Benoiton N-methylation protocol utilizes sodium hydride (NaH) and methyl iodide (MeI). While effective for Boc- and Z-protected amino acids, these strongly basic conditions rapidly degrade the base-labile Bsmoc group. To circumvent this, a two-step, acid-catalyzed route utilizing a 5-oxazolidinone intermediate is required[1].
-
Simultaneous Protection : Condensation of the Bsmoc-amino acid with paraformaldehyde under acidic conditions (TsOH) forms a 5-membered oxazolidinone ring. This ring simultaneously masks both the α-amino and carboxyl groups, preventing unwanted side reactions[1].
-
Reductive Ring-Opening : The oxazolidinone is then subjected to triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). The TFA protonates the oxygen of the oxazolidinone, creating an electrophilic iminium-like intermediate. Et3SiH acts as a mild hydride donor, selectively reducing this intermediate to yield the N-methyl group while leaving the Bsmoc urethane linkage intact[1].
-
Acid Fluoride Activation : N-methyl amino acids are notoriously difficult to couple due to extreme steric hindrance. Converting the resulting Bsmoc-N-methyl amino acid to an acid fluoride using diethylaminosulfur trifluoride (DAST) generates a highly reactive yet hydrolytically stable species, ideal for coupling mediated by potassium 1-hydroxy-7-azabenzotriazole (KOAt)[1].
Synthetic workflow for Bsmoc-N-methyl amino acids via 5-oxazolidinone intermediates.
Experimental Protocols
The following self-validating protocols describe the synthesis, reduction, and activation of Bsmoc-N-methyl amino acids.
Protocol A: Microwave-Assisted Synthesis of N-Bsmoc-5-Oxazolidinones
Objective : Form the 5-oxazolidinone ring to simultaneously protect the amine and carboxylate.
-
Preparation : In a microwave-safe reaction vessel, dissolve the Bsmoc-amino acid (1.0 equiv) and paraformaldehyde (excess) in a minimal amount of an appropriate solvent (e.g., toluene).
-
Catalysis : Add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reaction : Subject the mixture to microwave (MW) irradiation. The reaction typically reaches completion within 3 minutes[1].
-
Workup : Dilute the mixture with ethyl acetate, wash sequentially with 5% NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation : Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of a distinct higher Rf spot confirms the successful formation of the oxazolidinone.
Protocol B: Reductive Cleavage to Bsmoc-N-Methyl Amino Acids
Objective : Selectively reduce the oxazolidinone to yield the N-methylated amino acid.
-
Preparation : Dissolve the purified N-Bsmoc-5-oxazolidinone (1.0 equiv) in dichloromethane (CH2Cl2).
-
Reduction : Add triethylsilane (Et3SiH, 3.0 equiv) followed by trifluoroacetic acid (TFA, equal volume to CH2Cl2) dropwise at room temperature[1].
-
Reaction : Stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).
-
Workup : Evaporate the volatiles under reduced pressure. Triturate the residue with cold diethyl ether or hexane to precipitate the Bsmoc-N-methyl amino acid.
-
Validation : Confirm product identity via 1 H NMR spectroscopy. A distinct, diagnostic singlet integrating to 3 protons should appear at approximately δ 3.0 ppm, corresponding to the newly formed N-methyl group[1].
Protocol C: Activation to Bsmoc-N-Methyl Acid Fluorides
Objective : Convert the sterically hindered N-methyl amino acid into a highly reactive acid fluoride for peptide coupling.
-
Preparation : Dissolve the Bsmoc-N-methyl amino acid (1.0 equiv) in anhydrous CH2Cl2 under an inert atmosphere (nitrogen or argon).
-
Activation : Add diethylaminosulfur trifluoride (DAST, 1.2 equiv) dropwise at room temperature[1].
-
Reaction : Stir the mixture for 30-60 minutes.
-
Workup : Wash the organic layer with cold water, dry over anhydrous Na2SO4, and concentrate to yield the acid fluoride.
-
Validation : Analyze via IR spectroscopy. The presence of a strong stretching absorption band at ~1780 cm⁻¹ definitively confirms the formation of the acid fluoride[1].
Quantitative Data Summary
The table below summarizes the typical reaction parameters and yields for the three-step synthesis, demonstrating the high efficiency of this methodology.
| Synthesis Step | Reagents & Conditions | Reaction Time | Typical Yield (%) | Analytical Validation |
| 1. Oxazolidinone Formation | Paraformaldehyde, TsOH (cat.), MW irradiation | ~3 min | 89 – 95% | TLC (Higher Rf shift) |
| 2. Reductive Ring-Opening | Et3SiH, TFA, CH2Cl2, Room Temp | 2 – 4 hours | 80 – 90% | 1 H NMR (Singlet at ~ δ 3.0 ppm) |
| 3. Acid Fluoride Activation | DAST, CH2Cl2, Room Temp | 30 – 60 min | Quantitative (~98%) | IR Spectroscopy (Band at ~1780 cm⁻¹) |
Conclusion
The Bsmoc protecting group offers unparalleled advantages in synthesizing complex, base-sensitive peptides by leveraging a Michael-acceptor deblocking mechanism. By utilizing the 5-oxazolidinone intermediate pathway, researchers can successfully bypass the harsh basic conditions of traditional N-methylation. This self-validating, three-step protocol ensures high yields, preserves the integrity of the Bsmoc group, and provides activated N-methyl building blocks ready for immediate incorporation into peptide sequences.
References
-
Gundala, C., Tantry, S. J., Naik, S. A., & Sureshbabu, V. V. (2009). Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Protected N-Methyl Amino Acids by Reduction of Bsmoc-5-Oxazolidinones and Their Use in Peptide Synthesis. Protein and Peptide Letters. 1
-
Carpino, L. A., et al. (1997). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. 3
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of Organic Chemistry. 2
Sources
Application Note: High-Throughput Screening of Benzothiophene Libraries for Accelerated Hit-to-Lead Discovery
Introduction & Pharmacological Rationale
The benzothiophene nucleus represents a highly privileged scaffold in modern medicinal chemistry. Its structural versatility, characterized by a bicyclic system fusing a benzene ring with a thiophene ring, allows for extensive chemical modification[1]. The sulfur heteroatom provides unique polarizability and hydrogen-bond acceptor capabilities, enabling these molecules to fit intimately into the hydrophobic pockets of diverse biological targets.
High-throughput screening (HTS) of benzothiophene libraries has successfully yielded potent modulators across multiple therapeutic areas. Recent applications include the discovery of inverse agonists for Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) in autoimmune diseases[2], partial agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in metabolic disorders[3], modulators of the Epithelial Sodium Channel (ENaC)[4], and novel bactericidal agents against Mycobacterium tuberculosis[5].
To effectively mine these libraries, assay design must account for the specific physicochemical properties of benzothiophenes—particularly their hydrophobicity and potential for auto-fluorescence.
Assay Design, Miniaturization, and Workflow
Transitioning a biochemical assay into an HTS-compatible format requires strict control over reaction volumes, solvent tolerance, and signal-to-noise ratios.
Causality in Assay Selection: We highly recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for screening benzothiophene libraries against soluble protein targets[2]. Because benzothiophenes are highly conjugated aromatic systems, they frequently exhibit short-lived auto-fluorescence that can mask true binding events in standard fluorescence intensity assays. TR-FRET utilizes long-lived lanthanide fluorophores (e.g., Europium or Terbium); by introducing a 50–100 µs delay before measuring the emission, the short-lived background auto-fluorescence of the compound library completely decays, virtually eliminating false positives.
Fig 1. High-throughput screening workflow with integrated quality control loops.
Self-Validating Experimental Protocol: TR-FRET Competitive Binding
The following protocol outlines a generalized 384-well TR-FRET workflow for screening benzothiophene derivatives. Every step is engineered to be self-validating, ensuring that the resulting data is a true reflection of biological activity rather than assay artifact.
Step 1: Nanoliter Acoustic Dispensing
-
Action: Use an acoustic droplet ejection (ADE) system to transfer 50 nL of benzothiophene compounds (from 10 mM DMSO stock plates) into dry 384-well low-volume assay plates.
-
Causality: ADE eliminates the use of disposable plastic tips, preventing the leaching of plasticizers that can act as false inhibitors. Furthermore, dispensing exactly 50 nL into a final assay volume of 10 µL ensures the final DMSO concentration is capped at 0.5%. Concentrations >1% can induce solvent-mediated protein denaturation, leading to artificially inflated hit rates.
Step 2: Reagent Addition & Pre-Equilibration
-
Action: Dispense 5 µL of the target protein (e.g., RORγt ligand-binding domain) diluted in assay buffer into the wells. Incubate at room temperature for 15 minutes.
-
Causality: Adding the target protein before the fluorescent tracer allows the unlabelled benzothiophene compounds to pre-equilibrate within the binding pocket. This thermodynamic head-start prevents high-affinity fluorescent tracers from kinetically locking the target, which would otherwise result in false negatives for moderate-affinity hits.
Step 3: Tracer Addition & Incubation
-
Action: Dispense 5 µL of the fluorophore-labeled tracer and lanthanide-labeled antibody mix. Seal the plate and incubate in the dark for 60 minutes at room temperature.
-
Self-Validation (Controls): Every plate MUST contain 16 wells of a Positive Control (a known saturating inhibitor, representing 100% displacement) and 16 wells of a Negative Control (0.5% DMSO vehicle, representing 0% displacement)[1].
Step 4: Time-Resolved Readout
-
Action: Read the plate on an HTS microplate reader using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs).
-
Causality: The 50 µs delay ensures that any auto-fluorescence from the benzothiophene rings decays completely, isolating the specific signal from the long-lived lanthanide chelate.
Step 5: Data Normalization and Z'-Factor Calculation
-
Action: Calculate the FRET ratio (665 nm / 615 nm). Validate the plate using the Z'-factor equation: Z' = 1 - (3 × (SD_pos + SD_neg) / |Mean_pos - Mean_neg|)
-
Causality: The Z'-factor is the ultimate self-validating metric. A Z' > 0.5 confirms that the dynamic range between the positive and negative controls is statistically wide enough to distinguish true benzothiophene hits from baseline noise. Plates failing this metric must be discarded and re-run.
Mechanistic Case Study: Benzothiophenes as PPARγ Modulators
To illustrate the target-specific optimization of this scaffold, consider the development of Raloxifene-driven benzothiophene derivatives. Through structure-based virtual HTS and TR-FRET assays, researchers identified that modifying the benzothiophene core can shift a molecule's profile from an estrogen receptor modulator to a potent PPARγ partial agonist[3].
Compound YGL-12, a synthesized benzothiophene derivative, uniquely promotes adiponectin expression (improving insulin sensitivity) while inhibiting the phosphorylation of PPARγ at Ser273 by CDK5. Crucially, it achieves this without inducing adipogenesis-associated genes, thereby avoiding the severe weight-gain side effects typical of traditional Thiazolidinedione (TZD) full agonists[3].
Fig 2. Mechanism of benzothiophene-mediated PPARγ partial agonism avoiding adipogenesis.
Quantitative Data Summary
The following table summarizes the diverse biological activities and potencies of select benzothiophene derivatives identified through rigorous HTS campaigns across the literature.
| Compound Class / Derivative | Target / Disease Area | Assay Format | Key Finding / Potency | Ref. |
| 4,5,6,7-Tetrahydro-benzothiophene | RORγt (Autoimmune) | TR-FRET Binding | IC50: 0.5–5 nM | [2] |
| Raloxifene-driven (YGL-12) | PPARγ (Diabetes) | TR-FRET / Cell-based | Potent partial agonist | [3] |
| Indole/Benzothiophene (B-1001) | ENaC (Sodium Homeostasis) | Cell-based Fluorescence | EC50: 5–100 µM | [4] |
| Benzothiophene 1,1-dioxides | M. tuberculosis | Whole-cell Phenotypic | ≥ 90% growth inhibition | [5] |
| Benzothiophene Acylhydrazone | MRSA (Antibacterial) | Broth Microdilution | MIC: 4 µg/mL | [1] |
Conclusion
The successful high-throughput screening of benzothiophene libraries relies heavily on understanding the physicochemical traits of the scaffold. By implementing acoustically dispensed, highly miniaturized TR-FRET assays, researchers can bypass the auto-fluorescence and solubility limitations inherent to these aromatic systems. Enforcing strict self-validating QC metrics (Z' > 0.5) ensures that the hits progressing into lead-optimization pipelines—whether for infectious diseases[5] or metabolic modulation[3]—are mechanistically sound and highly actionable.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indole and benzothiophene ring derivatives showing differential modulatory activity against human epithelial sodium channel subunits, ENaC β and γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
Homogeneous catalysis in the synthesis of benzothiophenes.
Application Note: Homogeneous Catalysis in the Synthesis of Benzothiophenes Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Context in Drug Discovery
The benzothiophene scaffold is a privileged structural motif ubiquitous in biologically active compounds, pharmaceuticals, and advanced organic materials[1]. While traditional metal-free synthetic approaches exist, they frequently require harsh reaction conditions, utilize toxic reagents, and suffer from a narrow substrate scope[1]. To overcome these limitations, modern synthetic chemistry relies heavily on homogeneous transition-metal catalysis. Utilizing metals such as palladium, rhodium, and gold allows for highly efficient, regioselective, and atom-economical pathways to complex benzothiophene derivatives[1][2].
This application note details the mechanistic causality, quantitative performance, and self-validating protocols for synthesizing benzothiophenes via homogeneous catalysis.
Mechanistic Foundations of Homogeneous Catalysis
The selection of the transition metal dictates the mechanistic pathway and the functionalization pattern of the resulting heterocycle.
-
Palladium-Catalyzed Annulation & C-H Functionalization: Palladium is the most versatile metal for these transformations. The Pd-catalyzed annulation of aryl sulfides with alkynes enables the rapid, convergent construction of 2,3-disubstituted benzothiophenes[3]. Alternatively, Pd-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts allows access to highly multisubstituted variants[4]. These cycles typically rely on the reduction of a Pd(II) precatalyst to active Pd(0), followed by oxidative addition and subsequent carbopalladation.
-
Gold-Catalyzed Intramolecular Carbothiolation: Gold complexes are exceptionally alkynophilic. The AuCl-catalyzed cyclization of (α-alkoxy alkyl) (ortho-alkynyl phenyl) sulfides proceeds under very mild conditions[5]. The Au(I) catalyst acts as a π-acid, activating the alkyne for an intramolecular nucleophilic attack by the sulfur atom, providing an atom-economical route to 3-(α-alkoxy alkyl)benzothiophenes[5].
-
Rhodium-Catalyzed C-H Activation: Rhodium(III) complexes facilitate ortho-alkenylation via sulfoxide-directed C-H activation[6]. The sulfoxide acts as an internal directing group, coordinating to the Rh center. A subsequent TfOH-induced interrupted Pummerer cyclization yields the final 2,3-disubstituted benzothiophene[6].
-
Palladium-Catalyzed Hydroarylation of Ynamines: A highly stereoselective Pd-catalyzed intramolecular hydroarylation of arenesulfonyl ynamines can be utilized to form benzothiazoles, which undergo photoinduced rearrangement to yield 3-amino-1-benzothiophene-1,1-diones[7].
Catalytic Workflow & Decision Matrix
Workflow for selecting homogeneous transition-metal catalysts in benzothiophene synthesis.
Quantitative Performance Data
The following table summarizes the quantitative performance of various homogeneous catalytic systems used in benzothiophene synthesis:
| Catalytic System | Precursor / Substrate | Coupling Partner | Target Scaffold | Typical Yield | Ref. |
| Pd(OAc)₂ / AgTFA | 2-Iodothiophenol | Phenylacetylene | 2-Substituted Benzothiophenes | Up to 87% | [1][2] |
| Pd(OAc)₂ / Cu(OAc)₂ | Enethiolate salts | Intramolecular | Multisubstituted Benzothiophenes | High (75-95%) | [4] |
| AuCl (Mild) | (α-alkoxy alkyl)(o-alkynyl phenyl) sulfide | Intramolecular | 3-(α-alkoxy alkyl)benzothiophenes | >90% | [5] |
| Rh(III) / TfOH | Aryl sulfoxides | Alkenes | 2,3-Disubstituted Benzothiophenes | Moderate-High | [6] |
| Pd(OAc)₂ / P(p-tol)₃ | Arenesulfonyl ynamines | Intramolecular | 3-Amino-1-benzothiophene-1,1-diones | Up to 35% (2 steps) | [7] |
Standard Operating Procedure: Palladium-Catalyzed Sonogashira-Type Cyclization
Objective: Synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol and terminal alkynes[1].
Materials Required:
-
2-Iodothiophenol (0.5 mmol)
-
Phenylacetylene (2.0 mmol, 4.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.075 mmol, 15 mol%)
-
Silver trifluoroacetate (AgTFA, 0.55 mmol, 1.1 equiv.)
-
Tetramethylethylenediamine (TMEDA, 0.1 mmol, 20 mol%)
-
Anhydrous N,N-dimethylformamide (DMF, 2.0 mL)
Step-by-Step Methodology & Causality:
-
Preparation of the Catalytic Complex: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 2-iodothiophenol, Pd(OAc)₂, AgTFA, and TMEDA to a 10 mL sealed reaction tube containing 2.0 mL of anhydrous DMF[1].
-
Causality: Pd(OAc)₂ serves as the homogeneous precatalyst. TMEDA is introduced as a bidentate nitrogen ligand to stabilize the active palladium intermediates and prevent the aggregation of Pd(0) into inactive "palladium black" precipitates[8]. AgTFA acts as a critical halide scavenger; it abstracts the iodide from the oxidative addition intermediate, generating a highly electrophilic cationic palladium species that accelerates alkyne coordination[1].
-
-
Addition of the Coupling Partner: Inject phenylacetylene (2.0 mmol) into the reaction mixture.
-
Causality: An excess (4.0 equiv.) of the terminal alkyne is used to drive the reaction forward and compensate for any potential loss due to competitive alkyne homocoupling (Glaser-type coupling)[8].
-
-
Thermal Activation: Seal the tube and heat the mixture to 110 °C with continuous stirring for 24 hours[1].
-
Causality: Elevated temperatures are required to overcome the activation energy barrier for the final reductive elimination step, which forms the C-S bond and closes the benzothiophene ring, regenerating the active Pd(0) catalyst[1].
-
-
Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (using hexane as the eluent) to yield the pure 2-phenylbenzo[b]thiophene[1].
Self-Validation & Troubleshooting (E-E-A-T)
To ensure the integrity of the protocol, researchers must implement a self-validating analytical framework:
-
Analytical Checkpoint (NMR Validation): The success of the cyclization can be validated via ¹H NMR spectroscopy. Confirm the disappearance of the terminal alkyne proton (typically around 3.0 ppm) and verify the emergence of the characteristic benzothiophene C3-H singlet (typically between 7.4–7.8 ppm)[8].
-
Troubleshooting Homocoupling: If significant amounts of 1,4-diphenylbuta-1,3-diyne (the alkyne homocoupling byproduct) are detected, ensure rigorous degassing of the DMF solvent (e.g., via freeze-pump-thaw cycles) to remove trace oxygen, which promotes oxidative dimerization[8].
-
Troubleshooting Regioselectivity: If a mixture of C2- and C3-substituted isomers is observed in related protocols, adjusting the steric bulk of the ligand (e.g., switching from TMEDA to a bulky phosphine) can improve the regiochemical outcome by directing the C-H activation step[8].
References
-
A Comparative Guide to the Synthesis of Benzothiophenes: Metal-Free vs. Transition-Metal-Catalyzed Approaches Source: BenchChem URL:1
-
Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation Source: PubMed / NIH URL:4
-
Recent developments in synthetic methods for benzo[b]heteroles Source: RSC Publishing URL:6
-
Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration Source: PubMed / European Journal of Organic Chemistry URL:7
-
An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal-catalyzed reactions: A review Source: ResearchGate / Current Organic Chemistry URL:2
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes Source: ACS Publications / Organic Letters URL:3
-
Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis Source: BenchChem URL:8
-
Gold-catalyzed intramolecular carbothiolation of alkynes: Synthesis of 2,3-disubstituted benzothiophenes from (α-alkoxy alkyl) (ortho-alkynyl phenyl) sulfides Source: Elsevier / Angewandte Chemie URL:5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 7. Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Benzothiophene Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and formulation scientists troubleshoot the notoriously poor aqueous solubility of benzothiophene derivatives (such as raloxifene and zileuton).
Benzothiophenes are classified as Biopharmaceutics Classification System (BCS) Class II compounds: they possess high membrane permeability but extremely low aqueous solubility[1]. This lipophilic, planar core structure leads to strong crystalline lattice energies, resulting in erratic in vitro assay data and severely limited in vivo bioavailability (often <2%)[2][3].
This guide provides field-proven causality, self-validating protocols, and authoritative data to help you bypass these bottlenecks.
Diagnostic Troubleshooting Workflow
Before altering your compound's structure or formulation, it is critical to identify whether your solubility issue is an artifact of your assay design or a true physicochemical limitation.
Fig 1: Diagnostic workflow for resolving benzothiophene solubility issues across development stages.
Frequently Asked Questions (FAQs)
Part A: In Vitro Assay Challenges
Q1: My benzothiophene compound precipitates immediately when transferring from my DMSO stock to the aqueous screening buffer. How can I prevent this false negative in my bioassay? Causality & Solution: This is a classic "solvent shock" phenomenon. In high-throughput screening, compounds are typically stored in 10 mM DMSO stocks[4][5]. When spiked directly into an aqueous buffer (pH 7.4), the anti-solvent properties of water rapidly drive the lipophilic benzothiophene out of solution[6]. Because the precipitation happens too quickly for a stable crystalline lattice to form, the compound crashes out as an amorphous precipitate[5][7]. Actionable fix: Do not spike 100% DMSO stock directly into 100% aqueous buffer. Instead, perform a serial intermediate dilution using a co-solvent gradient (e.g., DMSO → 50% PEG-400 → Assay Buffer) to lower the thermodynamic barrier of solvation.
Q2: What is the difference between "Kinetic" and "Thermodynamic" solubility, and which should I trust for my benzothiophene lead? Causality & Solution:
-
Kinetic Solubility measures the precipitation rate of a compound pre-dissolved in DMSO when added to an aqueous matrix. It is read via turbidimetry (UV absorbance at 620 nm)[4][8]. Because it often results in metastable amorphous forms, kinetic assays tend to overestimate true solubility[7][8].
-
Thermodynamic Solubility is the gold standard. It measures the equilibrium solubility of the solid crystalline compound in an aqueous buffer over 24-72 hours in a shake-flask[4][8]. Recommendation: Use kinetic assays for high-throughput ranking (>600 compounds/week)[6], but you must validate your final lead candidates using thermodynamic assays to avoid downstream formulation failures[4].
Part B: Formulation & In Vivo Delivery
Q3: We are moving to animal models, but the oral bioavailability of our raloxifene-analog is <2%. How can we improve this without altering the pharmacophore? Causality & Solution: Benzothiophenes like raloxifene suffer from extensive first-pass metabolism and dissolution-rate-limited absorption[1][3]. The most reliable non-covalent strategy is Inclusion Complexation using β -cyclodextrin derivatives, specifically Sulfobutylether- β -cyclodextrin (SBE- β -CD)[2][9]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic benzothiophene core, while the hydrophilic exterior ensures aqueous solubility, shifting the phase solubility diagram to an AL-type curve (indicating a 1:1 stoichiometric complex)[2][9].
Fig 2: Mechanism of 1:1 stoichiometric inclusion complexation using SBE-β-Cyclodextrin.
Q4: How do we verify that an inclusion complex has actually formed rather than just a physical mixture? Causality & Solution: A simple physical mixture will not improve thermodynamic solubility. You must prove that the drug has transitioned from a crystalline state to an amorphous state within the cyclodextrin cavity[3][10]. Validation: Run Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). A successful complex will show the complete disappearance of the benzothiophene's characteristic endothermic melting peak in DSC, and a shift from sharp crystalline peaks to a broad amorphous halo in XRD[3][10].
Quantitative Data Summaries
Table 1: Physicochemical Profile of a Representative Benzothiophene (Raloxifene)
| Parameter | Value | Clinical Consequence |
| BCS Class | Class II | High permeability, poor solubility dictates formulation needs[1][3]. |
| Aqueous Solubility | ~0.25 mg/L (3.60 × 10⁻⁵ M) | Immediate precipitation in standard in vitro assay buffers[1][2]. |
| Absolute Bioavailability | ~2% | Requires massive oral dosing to achieve therapeutic plasma levels[2][3]. |
Table 2: Comparison of Proven Solubilization Strategies
| Strategy | Excipient / Carrier | Mechanism of Action | Fold-Increase in Solubility | Reference |
| Inclusion Complexation | SBE- β -Cyclodextrin | 1:1 Host-guest encapsulation (AL-type curve, Kc = 753 M⁻¹) | ~9-fold to >10-fold | [2][10] |
| Solid Dispersion | Poloxamer 407 | Amorphous conversion via co-precipitation | ~5.5-fold | [3][10] |
| Polymeric Nanoparticles | PMVEMA | Electrosprayed NPs reducing particle size & increasing surface area | ~10-fold | [11] |
Self-Validating Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetric)
Purpose: Rapid screening of benzothiophene analogs to identify precipitation thresholds in assay buffers[4][8].
-
Preparation: Prepare a 10 mM stock solution of the benzothiophene derivative in 100% LC-MS grade DMSO[4][7].
-
Dilution Matrix: In a 96-well UV-transparent microtiter plate, add 196 µL of target aqueous buffer (pH 7.4) to each well.
-
Spiking: Using an automated liquid handler, inject 4 µL of the DMSO stock into the buffer (final DMSO concentration = 2%, final theoretical drug concentration = 200 µM)[4][7].
-
Incubation: Shake the plate at 37°C for 2 hours to allow metastable precipitates to form.
-
Detection: Read the plate using a nephelometer or UV-Vis spectrophotometer at 620 nm[4][8].
-
Self-Validation Step: Include Propranolol (highly soluble) and Raloxifene (highly insoluble) as positive and negative controls on every plate. If Raloxifene does not show high absorbance/turbidity at 620 nm, your reader's sensitivity is compromised.
Protocol B: Preparation of SBE- β -CD Inclusion Complexes via Freeze-Drying
Purpose: To permanently trap the benzothiophene in an amorphous, highly soluble state for in vivo dosing[2].
-
Stoichiometric Mixing: Weigh out the benzothiophene and SBE- β -CD in a 1:1 molar ratio based on phase solubility diagram calculations[2][9].
-
Solubilization: Dissolve the SBE- β -CD in ultra-pure water. Separately, dissolve the benzothiophene in a minimal volume of ethanol.
-
Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring at 37°C for 48 hours to ensure equilibrium encapsulation[2].
-
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours[2].
-
Self-Validation Step: Reconstitute a small aliquot of the resulting powder in pH 6.8 phosphate buffer. Filter through a 0.45 µm syringe filter and analyze the filtrate via HPLC-UV. The detected concentration must exceed the intrinsic solubility (0.25 mg/L) by at least 5-fold to confirm successful complexation[2][3].
References
-
Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique. MedCrave Online. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Aqueous Solubility. Creative Biolabs. Available at: [Link]
-
Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity. Taylor & Francis. Available at: [Link]
-
Bioavailability enhancement of poorly soluble raloxifene by designing inclusion complex with β–cyclodextrin. ResearchGate. Available at: [Link]
-
Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
-
Raloxifene/SBE-β-CD Inclusion Complexes Formulated into Nanoparticles with Chitosan to Overcome the Absorption Barrier for Bioavailability Enhancement. MDPI. Available at: [Link]
-
Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques. PubMed (NIH). Available at: [Link]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. PharmaOutsourcing. Available at: [Link]
-
Poly(methyl vinyl ether-co-maleic acid) for enhancement of solubility, oral bioavailability and anti-osteoporotic effects of raloxifene hydrochloride. PubMed (NIH). Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Raloxifene/SBE-β-CD Inclusion Complexes Formulated into Nanoparticles with Chitosan to Overcome the Absorption Barrier for Bioavailability Enhancement [mdpi.com]
- 10. Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(methyl vinyl ether-co-maleic acid) for enhancement of solubility, oral bioavailability and anti-osteoporotic effects of raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you are likely aware that heterocyclic aromatic amines present unique stability challenges. 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione (also known as 3-amino-2-methylbenzo[b]thiophene-1,1-dioxide) is a highly functionalized building block. Its reactivity is governed by a delicate electronic push-pull system: the electron-donating 3-amino group and the strongly electron-withdrawing 1,1-dioxide (sulfone) core.
This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot degradation issues, establish self-validating storage protocols, and ensure the integrity of your experimental data.
Core Degradation Mechanisms
Understanding the causality behind degradation is the first step in preventing it. The molecule features three distinct reactive sites, each susceptible to different environmental triggers:
-
The Aromatic Amine (3-Position): Aromatic amines are highly susceptible to auto-oxidation and photo-oxidation[1]. Upon exposure to ambient oxygen and light, the amine can form reactive radical intermediates, eventually coupling to form dark-colored azo dimers or quinone imines[2].
-
The Benzothiophene-1,1-Dioxide Core: While the sulfone group is generally stable against oxidation, it acts as a powerful electron-withdrawing group (EWG). This alters the electron density of the conjugated aromatic system, making it susceptible to UV-induced [2+2] cycloadditions or ring-opening under extreme conditions.
-
The 2-Methyl Group: The proximity of the 2-methyl group to the strongly electron-withdrawing sulfone group significantly increases the acidity of the methyl protons. In basic media, this can lead to deprotonation, forming a reactive carbanion that drives polymerization or nucleophilic degradation.
Mechanistic pathways of 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione degradation.
Troubleshooting FAQs
FAQ 1: Why does my solid compound turn brown/dark over time, and how do I prevent it?
The Science: Discoloration is the hallmark of aromatic amine oxidation. Ambient oxygen reacts with the electron-rich nitrogen of the amino group, a process accelerated by trace transition metals and room temperature storage[3]. This oxidative degradation forms highly conjugated, colored impurities (e.g., azo compounds) that can interfere with spectroscopic assays and downstream synthesis[1].
The Solution (Self-Validating Protocol): To halt auto-oxidation, you must eliminate oxygen and thermal energy.
-
Aliquot immediately: Upon receiving the bulk powder, divide it into single-use or weekly-use aliquots to prevent repeated atmospheric exposure.
-
Argon/Nitrogen Purge: Gently blow a stream of dry Argon or high-purity Nitrogen into the vial for 10–15 seconds to displace ambient air. Argon is preferred as it is heavier than air and settles over the powder.
-
Seal and Desiccate: Cap tightly with a PTFE-lined lid. Place the vials in a desiccator containing active Drierite (calcium sulfate).
-
Temperature Control: Store the desiccator at -20°C. Studies on aromatic amines indicate that storage at sub-zero temperatures (-20°C to -70°C) effectively halts oxidative degradation for up to 14–36 months[2].
FAQ 2: My stock solutions degrade rapidly in assay buffers. What is causing this?
The Science: If your compound is stable as a powder but degrades in solution, the solvent environment is the trigger. The 1,1-dioxide (sulfone) group strongly withdraws electron density, rendering the adjacent 2-methyl protons unusually acidic. If your assay buffer is basic (pH > 8.0), it can deprotonate the methyl group, leading to a cascade of base-catalyzed degradation products. Furthermore, aqueous environments accelerate the hydrolysis of trace oxidized intermediates.
The Solution (Reconstitution Protocol):
-
Primary Stock: Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Ensure the solvent is strictly neutral or slightly acidic.
-
Avoid Basic Buffers for Storage: Never store the compound in TRIS or Carbonate buffers. If a basic pH is required for your assay, only spike the compound into the buffer immediately prior to the experiment.
-
Cryo-Storage of Liquids: Flash-freeze DMSO aliquots in liquid nitrogen and store at -80°C. Do not subject solutions to freeze-thaw cycles.
FAQ 3: Does ambient laboratory lighting affect the compound?
The Science: Yes. The extended conjugation of the benzothiophene ring, combined with the amino auxochrome, allows the molecule to absorb UV and near-UV visible light. This photo-excitation can trigger radical formation at the amine or induce[2+2] photodimerization at the thiophene core[4].
The Solution: Always use amber glass vials for storage. During benchtop handling, wrap flasks in aluminum foil or work under actinic (yellow) lighting.
Quantitative Stability Data & Storage Matrix
The following table synthesizes the degradation kinetics and optimal storage conditions based on the physicochemical properties of functionalized aromatic amines and sulfones.
| Degradation Pathway | Environmental Trigger | Relative Kinetic Rate | Preventive Action | Recommended Storage |
| Auto-Oxidation | O2 , Temp > 4°C | Moderate (Days to Weeks) | Inert gas purge (Argon) | Solid: -20°C |
| Photo-Oxidation | UV/Vis Light | Fast (Hours to Days) | Amber vials, Foil wrapping | Solid/Liquid: Dark |
| Base-Catalyzed | pH > 8.0, Aqueous | Very Fast (Minutes to Hours) | Neutral/Anhydrous solvents | Liquid: -80°C (DMSO) |
| Hydrolysis | Moisture, Heat | Slow (Months) | Desiccator, PTFE seals | Solid: -20°C |
Standard Operating Procedure: Storage Workflow
To ensure experimental reproducibility, implement the following workflow immediately upon receiving 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione.
Step-by-step storage and handling workflow to prevent compound degradation.
References
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL:[Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL:[Link]
-
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: ACS Publications URL:[Link]
-
Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups Source: MDPI URL:[Link]
Sources
Technical Support Center: Optimizing the Synthesis and Solvent-Dependent Yield of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione
Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals encountering yield inconsistencies during the synthesis of 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione .
The synthesis of this specific sulfone scaffold relies on a highly sensitive photoinduced[1,3]-sigmatropic rearrangement of 1,2-benzothiazole-1,1-dione precursors. Because this transformation proceeds via a radical-pair mechanism, the choice of solvent is not merely a medium for dissolution—it is a critical reaction parameter that dictates the thermodynamic stability of the intermediates and the kinetic efficiency of the photon flux.
Part 1: Mechanistic Causality & Solvent Dynamics
To troubleshoot yield issues, one must first understand the causality behind the reaction. The transformation is triggered by UV irradiation (typically 300 nm), which induces the homolytic cleavage of the sulfonamide S–N bond. This generates a highly reactive sulfinate radical and an enaminyl radical [1].
The solvent environment must simultaneously fulfill three contradictory roles:
-
Optical Transparency: It must not competitively absorb UV light at the 300 nm excitation wavelength.
-
Cage Effect Stabilization: It must possess sufficient polarity to stabilize the transient radical pair, preventing premature diffusion that leads to degradation.
-
Inertness: It must lack easily abstractable hydrogen atoms to prevent radical quenching.
When your yield drops, it is almost always due to a failure in one of these three solvent-dependent parameters.
Part 2: Troubleshooting & FAQs
Q1: Why is my yield of 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione drastically reduced when substituting acetonitrile (CH₃CN) with non-polar solvents like toluene? A1: Toluene acts as an internal photon filter. While acetonitrile has an excellent UV cutoff (~190 nm) and allows maximum photon flux to reach your substrate, toluene has broad UV absorption that heavily overlaps with the 300 nm wavelength required for the S-N bond cleavage [1]. Furthermore, the rearrangement proceeds via a polarizable radical pair. Non-polar solvents fail to provide the necessary "solvent cage" stabilization, allowing the radicals to diffuse and form off-target oligomers rather than recombining via the desired 1/N→3/C-sulfonyl migration.
Q2: I am observing incomplete conversion even after 24 hours of irradiation in CH₃CN. What parameters should I check? A2: First, verify the concentration. Photochemical reactions are strictly governed by the Beer-Lambert law. If your solution is too concentrated (e.g., >0.01 M), the outer layer of the solution absorbs all the incident light, leaving the core unreacted. Second, ensure the solvent is rigorously degassed. Dissolved oxygen is a potent triplet quencher and radical scavenger; its presence will intercept the sulfinate radical, leading to sulfonic acid degradation products rather than the target 1,1-dione.
Q3: Can I use protic solvents like methanol or ethanol to improve the solubility of my precursor? A3: This is strongly discouraged. While protic solvents may improve initial solubility, they actively interfere with the final tautomerization step (the conversion of the unstable imine intermediate to the stable enamine product). Additionally, protic solvents can participate in unwanted hydrogen-bonding networks with the sulfinate radical, altering its nucleophilicity and steering the reaction toward degradation pathways.
Q4: I used THF, and my LC-MS shows a mass corresponding to a reduced byproduct. Why? A4: Tetrahydrofuran (THF) contains highly abstractable α-hydrogens. When the enaminyl or sulfinate radicals are generated, they can abstract a hydrogen atom from THF rather than recombining with each other. This quenches the radical pair and leads to the premature reduction of your precursor. Always use polar aprotic solvents lacking weak C-H bonds for this specific workflow.
Part 3: Quantitative Data on Solvent Effects
The following table summarizes the causal relationship between solvent physicochemical properties and the expected yield of the 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione scaffold during the 24-hour photochemical rearrangement step.
| Solvent | Polarity Index | UV Cutoff (nm) | Mechanistic Interaction / Primary Issue | Expected Yield (%) |
| Acetonitrile (CH₃CN) | 5.8 | 190 | Optimal: Excellent radical stabilization, high UV transparency. | > 90% |
| Dichloromethane (DCM) | 3.1 | 233 | Moderate: Good transparency, but lower polarity reduces cage effect. | ~ 65% |
| Methanol (MeOH) | 5.1 | 205 | Poor: Protic interference disrupts tautomerization step. | ~ 30% |
| Toluene | 2.4 | 285 | Failure: Competitive UV absorption; acts as an internal filter. | < 20% |
| Tetrahydrofuran (THF) | 4.0 | 212 | Failure: H-atom abstraction leads to radical quenching/reduction. | < 15% |
Part 4: Validated Experimental Protocol
To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints. This methodology is adapted from the standardized photoinduced rearrangement of 1,2-benzothiazole-1,1-diones [1].
Step 1: Reactor Preparation Flame-dry a quartz or high-quality borosilicate photochemical reactor tube under a stream of argon. Causality: Standard glass absorbs UV light below 320 nm, which will artificially lower your yield. Quartz ensures maximum transmittance at 300 nm.
Step 2: Dissolution Dissolve 0.1 mmol of the specific precursor (e.g., the corresponding 2-methyl-1,2-benzothiazole-1,1-dione isomer) in 10.0 mL of anhydrous, HPLC-grade Acetonitrile (CH₃CN). This establishes the critical 0.01 M concentration required for optimal photon penetration.
Step 3: Degassing (Critical Step) Sparge the solution with ultra-pure Argon for a minimum of 15 minutes. Self-Validation Check: If the solution turns yellow/brown during early irradiation, oxygen was not fully removed, and oxidative degradation is occurring.
Step 4: Photochemical Irradiation Place the sealed vessel in a photochemical reactor equipped with 300 nm UV lamps. Irradiate the mixture at 50 °C for 24 hours with continuous, vigorous magnetic stirring to ensure uniform light exposure.
Step 5: Analytical Validation Analyze an aliquot via LC-MS. Self-Validation Check: The precursor and the product are isomers (identical m/z). Successful conversion is validated by the complete disappearance of the precursor's retention time peak and the emergence of a new, more polar peak corresponding to the 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione product.
Step 6: Isolation Remove the acetonitrile under reduced pressure. Purify the crude residue via neutral silica-gel column chromatography (eluting with a gradient of heptane/ethyl acetate) to isolate the pure product.
Part 5: Reaction Pathway Visualization
The following diagram maps the logical flow of the photoinduced rearrangement, highlighting the critical intermediate steps where solvent effects dictate the success or failure of the yield.
Photoinduced rearrangement pathway to 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione.
References
-
Title: Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration Source: European Journal of Organic Chemistry URL: [Link]
Technical Support Center: Temperature Control in the Synthesis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists troubleshooting the synthesis of 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (commonly known as 3-amino-2-methylbenzo[b]thiophene 1,1-dioxide).
The most robust and scalable synthetic route avoids direct oxidation of the sensitive amine. Instead, it utilizes a two-stage workflow:
-
Oxidation of a 3-halo precursor (e.g., 3-chloro-2-methylbenzo[b]thiophene) to its 1,1-dioxide.
-
Nucleophilic Aromatic Substitution (SNAr) of the halogen with an ammonia source.
Because the benzothiophene 1,1-dioxide core is highly electrophilic, strict thermal control is the primary variable dictating whether a batch achieves >90% yield or suffers catastrophic degradation.
Caption: Synthetic workflow for 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione highlighting thermal control.
Phase 1: Controlled Oxidation to the 1,1-Dioxide
Causality & Mechanism
The oxidation of the thiophene sulfur to a sulfone occurs in two distinct kinetic stages: sulfide to sulfoxide, and sulfoxide to sulfone. The first step is violently exothermic. If the initial addition of the oxidant is not thermally controlled, localized heat causes the solvent to boil, leading to runaway kinetics and oxidative cleavage of the thiophene ring. Conversely, the second oxidation step (sulfoxide to sulfone) has a higher activation energy and requires sustained, controlled heating to reach completion[1].
Protocol 1: Step-by-Step Oxidation
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel.
-
Dissolution: Dissolve 100 mmol of 3-chloro-2-methylbenzo[b]thiophene in 150 mL of glacial acetic acid.
-
Chilling (Critical): Cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Primary Oxidation: Add 300 mmol (3.0 eq) of 30% aqueous hydrogen peroxide dropwise over 45 minutes.
-
Self-Validation Check: The internal temperature probe must not exceed 5 °C during the addition phase. If it does, pause the addition until the temperature stabilizes.
-
-
Secondary Oxidation: Remove the ice bath. Slowly warm the mixture to room temperature over 1 hour, then heat to 60 °C for 4 hours.
-
Self-Validation Check: TLC or LC-MS should show complete disappearance of the highly polar sulfoxide intermediate (M-16).
-
-
Isolation: Cool to room temperature, pour over crushed ice, and filter the resulting precipitate. Wash with cold water and dry under vacuum.
Troubleshooting & FAQs (Phase 1)
Q: My LC-MS shows a massive peak at M-16. What went wrong? A: Your reaction stalled at the sulfoxide intermediate. This occurs if the secondary heating phase (60 °C) was too short or too cold. The second oxygen transfer requires sustained kinetic energy to overcome the activation barrier.
Q: The reaction mixture turned dark brown and yielded a tar-like substance. Why? A: This is a classic thermal runaway. If H₂O₂ is added at room temperature, the rapid exotherm degrades the substrate. Always add the oxidant at 0 °C.
Data Presentation: Thermal Profiling of Oxidation
| Temperature Profile | Observation / Yield | Mechanistic Consequence |
| Constant 20 °C | 85% Sulfoxide, 5% Sulfone | Insufficient thermal energy to overcome the activation barrier for the second oxidation step. |
| 0 °C addition → 60 °C | >95% Sulfone (Optimal) | Controlled exotherm followed by kinetic driving of the sulfoxide-to-sulfone conversion. |
| Constant 90 °C | <40% Sulfone, Tar formation | Thermal runaway leading to non-specific oxidative degradation and ring-opening. |
Phase 2: Nucleophilic Aromatic Substitution (SNAr) at C3
Causality & Mechanism
The traditionally unreactive C3 position of the benzothiophene core is activated by the strongly electron-withdrawing sulfone group, rendering it highly electrophilic and susceptible to [2]. However, benzothiophene 1,1-dioxides are also known [3]. If the amination temperature is too high, the ammonia nucleophile can trigger competing addition-elimination pathways, leading to polymeric byproducts instead of the desired substitution.
Caption: SNAr mechanism at the C3 position activated by the strongly electron-withdrawing sulfone group.
Protocol 2: Step-by-Step SNAr Amination
-
Setup: Use a heavy-walled pressure vessel (sealed tube) equipped with a blast shield and a precise heating block.
-
Reagent Loading: Suspend 50 mmol of 3-chloro-2-methylbenzo[b]thiophene 1,1-dioxide in 100 mL of 7N Ammonia in Methanol.
-
Sealing & Heating: Seal the vessel tightly. Heat the block to 90 °C and maintain for 12 hours.
-
Self-Validation Check: Monitor the pressure gauge; it should stabilize once the methanol reaches thermal equilibrium. A sudden spike in pressure indicates solvent degradation or runaway heating.
-
-
Cooling (Critical): Allow the vessel to cool completely to room temperature, then chill to 0 °C before carefully opening to prevent the sudden release of pressurized ammonia gas.
-
Purification: Concentrate the mixture under reduced pressure, dissolve in ethyl acetate, wash with brine, dry over Na₂SO₄, and crystallize from ethanol to yield the pure 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione.
Troubleshooting & FAQs (Phase 2)
Q: Why must I use a sealed tube instead of refluxing the solvent? A: Ammonia gas escapes rapidly at elevated temperatures. Refluxing methanolic ammonia at standard atmospheric pressure limits the liquid temperature to ~65 °C. This is insufficient to form the Meisenheimer intermediate, resulting in <10% conversion[2].
Q: I ran the reaction at 130 °C to speed it up, but my yield plummeted. Why? A: At temperatures exceeding 110 °C, the kinetic energy favors competitive degradation. The C3-activated sulfone undergoes non-specific nucleophilic attacks and ring-opening via Michael addition-elimination mechanisms, leading to polymeric byproducts[3].
Data Presentation: Thermal Profiling of SNAr Amination
| Reaction Temperature | Conversion to Product | Byproduct Formation | Mechanistic Consequence |
| 50 °C | < 10% | None | Insufficient energy to form the Meisenheimer intermediate. |
| 90 °C | 88% (Optimal) | < 5% | Ideal balance of kinetic energy for SNAr without promoting decomposition. |
| 130 °C | 30% | > 60% (Polymeric) | High heat promotes Michael addition-elimination side reactions and ring degradation. |
References
-
Title: C3-Functionalized Benzothiophene Sulfone Derivatives Source: African Journal of Advanced Pure and Applied Sciences (AJAPAS) URL: [Link]
-
Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Validation & Comparative
Comparative Analysis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione and Related Scaffolds in Medicinal Chemistry
As drug discovery pivots toward highly functionalized, three-dimensional pharmacophores, the benzo[b]thiophene 1,1-dioxide class has emerged as a privileged scaffold. Known for its electron-deficient core, this class exhibits profound biological activities ranging from STAT3 inhibition in oncology to anti-tubercular and antifungal efficacy[1][2].
This technical guide provides a comparative analysis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (3-AMBD) against established benchmark compounds in its class. By dissecting the structural causality behind their pharmacodynamics and outlining self-validating experimental workflows, this guide equips medicinal chemists and application scientists with the data necessary for rational lead optimization.
Structural & Mechanistic Causality: The 1,1-Dioxide Core
The biological utility of benzo[b]thiophene 1,1-dioxides stems from the strong electron-withdrawing nature of the sulfone group. This core modification transforms the relatively inert benzothiophene into a highly reactive Michael acceptor, particularly when the C2=C3 double bond is unsubstituted[3].
However, unsubstituted variants often act as Pan-Assay Interference Compounds (PAINS) due to non-specific covalent binding with thiol residues (e.g., cysteines in IMPDH)[4]. 3-AMBD circumvents this liability through strategic steric and electronic functionalization:
-
C3-Amino Group: Acts as a strong hydrogen-bond donor and serves as a versatile synthetic handle for generating amide or sulfonamide libraries.
-
C2-Methyl Group: Provides critical steric hindrance. By blocking the C2 position, 3-AMBD resists non-specific nucleophilic attack (Michael addition) by off-target biological thiols, thereby increasing target specificity and reducing cellular toxicity compared to unsubstituted analogs.
Figure 1: Mechanism of STAT3 inhibition by benzothiophene 1,1-dioxide derivatives.
Comparative Performance Analysis
To contextualize the potential of 3-AMBD, we must compare it against three well-documented alternatives in the benzo[b]thiophene 1,1-dioxide family:
-
Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide): The benchmark STAT3 inhibitor. While potent, its unsubstituted C2=C3 bond leads to high reactivity and poor blood-brain barrier (BBB) permeability[3].
-
K2071 (6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide): A next-generation STAT3 inhibitor engineered for high BBB penetration and senotherapeutic activity[3].
-
3-(Tetrazol-5-yl)benzo[b]thiophene 1,1-dioxide: A potent anti-tubercular agent demonstrating the power of C3-heterocyclic substitution[2].
Quantitative Data Summary
| Compound | Primary Target / Application | Target Activity (IC₅₀ / MIC) | Cytotoxicity (CC₅₀, HEK293) | BBB Permeability | Key Structural Feature |
| 3-AMBD | Synthetic Precursor / Scaffold | Dependent on derivatization | > 50 µM (Predicted) | Moderate | C3-NH₂, C2-CH₃ (Steric block) |
| Stattic | STAT3 (SH2 Domain) | 5.1 µM (IC₅₀) | ~10 µM | Low | 6-NO₂, Unsubstituted C2=C3 |
| K2071 | STAT3 / Mitotic Spindle | 2.3 µM (IC₅₀) | 15 µM | High | 6-alkylamino substitution |
| 3-Tetrazolyl-BTD | Mycobacterium tuberculosis | 2.6 µM (MIC) | ~5 µM | Low | C3-tetrazole substitution |
Data synthesized from literature benchmarks[1][2][3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 3-AMBD derivatives requires robust, self-validating assays. Below are two gold-standard protocols designed to eliminate false positives caused by the inherent reactivity or cytotoxicity of sulfone-based compounds.
Protocol A: Dual-Luciferase Reporter Assay for STAT3 Inhibition
Causality Focus: Normalizing against cytotoxicity to prevent false-positive target inhibition.
-
Cell Preparation & Transfection: Seed HEK293 cells at 1×104 cells/well in a 96-well plate. Co-transfect with a STAT3-responsive Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal control).
-
Why: The Renilla construct acts as an internal viability and transfection control. If a 3-AMBD derivative is merely cytotoxic, both Firefly and Renilla signals will drop proportionally. True STAT3 inhibition is confirmed only when the Firefly/Renilla ratio decreases.
-
-
Compound Treatment: After 24 hours, pre-incubate cells with serial dilutions of the synthesized 3-AMBD derivatives (0.1 µM to 50 µM) for 2 hours.
-
Why: Pre-incubation allows the compound to occupy the unphosphorylated STAT3 SH2 domain before cytokine stimulation triggers dimerization[1].
-
-
Stimulation: Add IL-6 (50 ng/mL) to stimulate STAT3 phosphorylation and incubate for 6 hours.
-
Sequential Luminescence Reading: Lyse cells and add Firefly substrate. Read luminescence. Add the quenching/Renilla substrate reagent to extinguish the Firefly signal and read Renilla luminescence.
-
Why: Sequential quenching ensures zero signal cross-talk, maintaining high-fidelity quantitative readouts.
-
Protocol B: Resazurin Microtiter Assay (REMA) for Anti-Tubercular MIC
Causality Focus: Direct metabolic readout over subjective visual turbidity.
-
Inoculum Standardization: Culture M. tuberculosis H37Rv to the logarithmic growth phase. Standardize the suspension to an OD₆₀₀ of 0.05 in Middlebrook 7H9 broth.
-
Why: Log-phase bacteria are actively synthesizing cell wall components and nucleic acids, making them most susceptible to metabolic inhibitors[2].
-
-
Compound Exposure: Dispense 100 µL of the bacterial suspension into 96-well plates containing 2-fold serial dilutions of 3-AMBD derivatives. Incubate at 37°C for 7 days.
-
Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
-
Why: Resazurin is a blue, non-fluorescent dye. Viable mycobacteria metabolically reduce it to resorufin, a pink, highly fluorescent compound. This ensures that the Minimum Inhibitory Concentration (MIC) reflects true metabolic arrest rather than compound precipitation masquerading as bacterial turbidity.
-
Figure 2: High-throughput screening and validation workflow for benzothiophene 1,1-dioxide derivatives.
Conclusion
While legacy compounds like Stattic validate the benzo[b]thiophene 1,1-dioxide core as a potent pharmacophore, their clinical utility is often bottlenecked by off-target reactivity and poor pharmacokinetics[3]. 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione (3-AMBD) represents a structurally evolved starting point. By leveraging the C2-methyl group to sterically shield the reactive core and utilizing the C3-amino group for targeted functionalization, researchers can design highly selective libraries that bypass PAINS liabilities while retaining potent STAT3 or anti-microbial efficacy.
References
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - Chemical Biology & Drug Design (PubMed) URL:[Link]
-
Antifungal Benzo[b]thiophene 1,1-dioxide IMPDH Inhibitors Exhibit Pan-Assay Interference (PAINS) - The University of Queensland eSpace URL:[Link]
-
Synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides - ResearchGate URL:[Link]
-
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - ACS Pharmacology & Translational Science URL:[Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this in-depth technical guide on the mass spectrometry analysis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione. As a senior application scientist, my goal is to provide you with not just a set of protocols, but a foundational understanding of the "why" behind the analytical choices you make. This guide is structured to empower you to develop robust, validated methods for the characterization of this and structurally similar molecules. We will delve into the nuances of ionization, fragmentation, and detection, comparing various approaches to equip you with the knowledge to select the optimal strategy for your research objectives.
Introduction to 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione and its Analytical Significance
3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione is a heterocyclic compound featuring a benzothiophene core with a sulfone group, an amino group, and a methyl group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and drug discovery. Benzothiophene derivatives are known to exhibit a wide range of biological activities.[1] The sulfone moiety can act as a key pharmacophore, while the amino and methyl groups provide sites for further chemical modification to modulate activity and pharmacokinetic properties.
Accurate and comprehensive structural elucidation is paramount in the development of any new chemical entity. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only the molecular weight but also detailed structural information through fragmentation analysis. Understanding the mass spectrometric behavior of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione is crucial for its identification in complex matrices, for metabolite identification studies, and for quality control during synthesis.
Ionization Techniques: A Comparative Overview
The first critical step in any mass spectrometry experiment is the ionization of the analyte. The choice of ionization technique can profoundly impact the quality of the resulting data. For a molecule like 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione, with its moderate polarity and multiple functional groups, several soft ionization techniques are viable.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and ionizable compounds.[2] Given the presence of the amino group, 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione is expected to readily protonate in the positive ion mode, forming a stable [M+H]⁺ ion.
Causality Behind Experimental Choices: The acidic conditions typically used in reversed-phase liquid chromatography (LC) mobile phases (e.g., with formic acid) will promote the protonation of the basic amino group, making ESI a highly efficient ionization method for this compound.
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another popular ionization technique that is suitable for a wide range of small molecules, including those with moderate to low polarity.[3] APCI involves the ionization of the analyte in the gas phase through proton transfer reactions with reagent gas ions.
Causality Behind Experimental Choices: APCI can be a valuable alternative to ESI, particularly if the compound exhibits limited solubility in typical ESI solvents or if matrix effects are a concern. For sulfonamides, APCI has been shown to be an efficient ionization technique.[4][5][6]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
While less common for small molecule analysis in a quantitative context, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a useful tool for rapid screening and high-throughput analysis.
Causality Behind Experimental Choices: MALDI might be considered for specialized applications, such as tissue imaging, where the spatial distribution of the compound is of interest. However, for routine LC-MS analysis, ESI and APCI are generally preferred.
Table 1: Comparison of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in the liquid phase | Gas-phase chemical ionization |
| Analyte Polarity | Best for polar and ionizable compounds[2] | Suitable for a wide range of polarities, including less polar compounds |
| Thermal Lability | Gentle, suitable for thermally labile compounds | Can cause thermal degradation of some analytes[7] |
| Flow Rate Compatibility | Typically lower flow rates (µL/min to low mL/min) | Compatible with higher flow rates (mL/min) |
| Matrix Effects | More susceptible to ion suppression | Generally less susceptible to matrix effects |
| Expected Ion | [M+H]⁺ | [M+H]⁺ |
Fragmentation Analysis: Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation, we can generate a unique "fingerprint" of the molecule. The fragmentation pattern provides valuable information about the connectivity of atoms and the nature of the functional groups.
While no specific experimental fragmentation data for 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione is readily available in the literature, we can predict the most likely fragmentation pathways based on the known behavior of related compounds, including benzothiophenes and sulfonamides.[6][8]
Predicted Fragmentation Pathways
The fragmentation of protonated 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione is likely to be initiated at the sulfone and amino groups.
Caption: Predicted major fragmentation pathways for protonated 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione.
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of sulfones is the neutral loss of SO₂ (64 Da).[9] This is often a prominent fragmentation pathway and can be considered a diagnostic loss for the presence of the sulfone group.
-
Cleavage of the Sulfonamide-like Bond: Although not a classic sulfonamide, the C-S bond of the sulfone can cleave, leading to fragments related to the benzothiophene core.
-
Loss of the Methyl Group: The methyl group at the 2-position can be lost as a methyl radical (CH₃•), leading to a fragment ion with a mass 15 Da lower than the precursor.
-
Loss of Ammonia (NH₃): The amino group can be lost as ammonia, particularly after protonation, resulting in a fragment ion with a mass 17 Da lower than the precursor.
-
Ring Cleavage: The benzothiophene ring system itself can undergo fragmentation, although this is often less favorable than the loss of the functional groups.[6]
Comparison of Fragmentation Techniques: CID vs. HCD
The method used to induce fragmentation can also influence the resulting spectrum. The two most common techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
-
Collision-Induced Dissociation (CID): This is a relatively low-energy fragmentation technique that is widely used in ion trap and triple quadrupole instruments. It typically results in the cleavage of the most labile bonds.
-
Higher-Energy Collisional Dissociation (HCD): This technique, often found on Orbitrap instruments, uses higher collision energies, leading to more extensive fragmentation and the generation of smaller fragment ions. This can provide more detailed structural information.
For a small molecule like 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione, both CID and HCD can provide valuable information. HCD may be particularly useful for generating a richer fragmentation spectrum, aiding in the confident identification of the compound.
Table 2: Comparison of Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Energy | Low energy | High energy |
| Fragmentation | Less extensive, dominated by major fragments | More extensive, richer spectrum with smaller fragments |
| Instrument Type | Ion Traps, Triple Quadrupoles | Orbitraps, Q-TOFs |
| Information | Good for initial structural confirmation | Provides more detailed structural information |
Mass Analyzers: A Comparative Perspective
The choice of mass analyzer will determine the resolution, mass accuracy, and speed of your analysis. For the analysis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione, several types of mass analyzers are suitable.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments offer a combination of a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution, accurate-mass detection of fragment ions.[10]
Expertise & Experience: The high mass accuracy of a Q-TOF is invaluable for determining the elemental composition of the precursor and fragment ions, which is a critical component of confident structure elucidation, especially for unknown compounds or metabolites.
Orbitrap
Orbitrap mass analyzers are known for their exceptional mass resolution and accuracy.[11] Coupled with HCD fragmentation, Orbitrap-based instruments can provide incredibly detailed structural information.
Expertise & Experience: For complex samples or when trying to differentiate between closely related isomers, the high resolving power of an Orbitrap can be a significant advantage.
Triple Quadrupole (QqQ)
Triple quadrupole instruments are the gold standard for quantitative analysis due to their high sensitivity and selectivity in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
Expertise & Experience: If your primary goal is to quantify 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione in a biological matrix, a triple quadrupole instrument would be the most appropriate choice.
Table 3: Comparison of Mass Analyzers
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (QqQ) |
| Resolution | High | Very High | Low |
| Mass Accuracy | High (<5 ppm) | Very High (<2 ppm) | Low |
| Primary Application | Qualitative analysis, structural elucidation | Qualitative analysis, structural elucidation | Quantitative analysis |
| Fragmentation | CID/HCD | HCD | CID |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checks to ensure data quality and reliability.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Prepare a series of dilutions from the stock solution in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Method Development Workflow
Caption: A logical workflow for LC-MS/MS method development for 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione.
Recommended LC-MS/MS Parameters (Starting Point)
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone/Fragmentor Voltage: 30 V (optimize for maximum [M+H]⁺ intensity)
-
Gas Flow (N₂): Optimize for your instrument
-
Collision Energy (for MS/MS): Start with a ramp (e.g., 10-40 eV) to observe a range of fragments.
-
Conclusion: A Path Forward
This guide provides a comprehensive framework for the mass spectrometric analysis of 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione. While direct experimental data for this specific molecule is not yet widespread, by leveraging our understanding of related chemical classes and the principles of mass spectrometry, we can confidently approach its analysis. The key is a systematic approach to method development, starting with the selection of the appropriate ionization technique and culminating in a detailed fragmentation analysis using high-resolution mass spectrometry. As a Senior Application Scientist, I encourage you to use this guide as a starting point for your investigations and to always critically evaluate your data to ensure the highest level of scientific integrity.
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- 2. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Sulfonamides with Heterocyclic Periphery as Antiviral Agents | MDPI [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione
Target Compound: 3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione (CAS: 1423026-07-6) Molecular Formula: C₉H₉NO₂S | Molecular Weight: 195.04 g/mol
As a versatile pharmacophore in medicinal chemistry and a highly functionalized building block, 3-amino-2-methyl-1λ⁶-benzothiophene-1,1-dione presents unique synthetic challenges. The inherent electron-rich nature of the benzothiophene core typically resists nucleophilic attack at the C3 position. However, strategic manipulation of the sulfur oxidation state or the use of acyclic precursors can bypass these limitations.
This guide provides an objective, head-to-head comparison of three distinct synthetic routes, detailing the mechanistic causality, comparative metrics, and self-validating experimental protocols required for successful execution and scale-up.
Mechanistic Rationale & Strategy Overview
The synthesis of this target relies on overcoming the electronic bias of the thiophene ring. We evaluate three distinct paradigms:
-
Route A (Sulfone-Activated SₙAr): Converting the thioether to a 1,1-dioxide (sulfone) fundamentally alters the molecule's electronic landscape. The strongly electron-withdrawing sulfone group depletes electron density from the C3 position, effectively switching its reactivity and enabling Nucleophilic Aromatic Substitution (SₙAr) with ammonia [1].
-
Route B (Buchwald-Hartwig Amination): For substrates where direct amination is challenging, palladium-catalyzed cross-coupling of a 3-bromo derivative serves as a robust alternative. Utilizing an ammonia surrogate (like benzophenone imine) prevents the deactivation of the palladium catalyst—a critical step before oxidizing the sulfur to the target sulfone [2].
-
Route C (Thorpe-Ziegler Cyclization): Instead of functionalizing an existing ring, this route constructs the core via an intramolecular base-promoted cyclization of 2-(ethanesulfonyl)benzonitrile. The deprotonated α-carbon of the ethyl group undergoes a rapid 5-exo-dig cyclization onto the nitrile, followed by tautomerization to yield the 3-amino group directly.
Figure 1: Comparative synthetic workflows for 3-Amino-2-methyl-1λ⁶-benzothiophene-1,1-dione.
Quantitative Route Comparison
The following table summarizes the operational metrics for each synthetic pathway, allowing process chemists to select the optimal route based on available precursors and scale requirements.
| Metric | Route A: Sulfone-Activated SₙAr | Route B: Buchwald-Hartwig | Route C: Thorpe-Ziegler Cyclization |
| Key Transformation | Nucleophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling | Intramolecular Carbanion Cyclization |
| Overall Yield (Est.) | 40–55% | 60–75% | 70–85% |
| Step Count | 2 | 3 | 1 (from acyclic precursor) |
| Atom Economy | High | Low (Requires PG & Catalyst) | Very High |
| Scalability | Moderate (Requires pressure vessel) | High (Standard pharma workflow) | Excellent (Mild conditions) |
| Primary Challenge | Harsh amination conditions | Cost of Pd/Ligands; PG removal | Synthesis of the acyclic precursor |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols integrate mechanistic reasoning with specific analytical validation checkpoints.
Protocol A: Sulfone-Activated SₙAr
Causality Focus: The oxidation step is mandatory before amination. Attempting SₙAr on the unoxidized thioether will fail due to the electron-rich nature of the C3 position [1].
-
Oxidation: Dissolve 10 mmol of 3-chloro-2-methylbenzo[b]thiophene in 20 mL glacial acetic acid. Slowly add 30% aqueous H₂O₂ (30 mmol, 3.0 eq) at 0 °C.
-
Activation: Heat the mixture to 80 °C for 4 hours.
-
Isolation: Pour the cooled mixture into 100 mL ice water. Filter the resulting white precipitate (3-chloro-2-methylbenzo[b]thiophene-1,1-dioxide), wash with cold water, and dry under vacuum.
-
SₙAr Amidation: Suspend the intermediate (5 mmol) in 15 mL of 1,4-dioxane in a pressure-rated sealed tube. Add 25% aqueous ammonia (50 mmol, 10 eq).
-
Cyclization/Substitution: Seal and heat to 120 °C for 12 hours. High pressure is required to overcome the activation energy of substituting a vinylic chloride, even when activated by the sulfone.
-
Validation: Cool, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.
-
Analytical Checkpoint: Confirm product via LC-MS (Expected m/z 196.04 [M+H]⁺).
-
Protocol B: Buchwald-Hartwig Amination & Oxidation
Causality Focus: Direct cross-coupling with ammonia gas often poisons Palladium catalysts. Benzophenone imine acts as a sterically bulky, safe ammonia surrogate [2].
-
Cross-Coupling: In an oven-dried Schlenk flask, combine 3-bromo-2-methylbenzo[b]thiophene (10 mmol), benzophenone imine (12 mmol), Pd₂(dba)₃ (0.5 mmol, 5 mol%), BINAP (1.0 mmol, 10 mol%), and NaOtBu (15 mmol).
-
Reaction: Evacuate and backfill with N₂ (3x). Add 30 mL anhydrous toluene. Heat at 90 °C for 8 hours.
-
Oxidation: Filter the mixture through Celite to remove the catalyst, concentrate, and redissolve in 40 mL DCM. Cool to 0 °C and add mCPBA (77%, 22 mmol) in portions. Stir at room temperature for 6 hours to form the 1,1-dioxide.
-
Deprotection: Quench with saturated Na₂S₂O₃ and NaHCO₃. Separate the organic layer, concentrate, and dissolve in 20 mL THF. Add 10 mL of 2M HCl and stir for 2 hours to hydrolyze the imine protecting group.
-
Validation: Neutralize with NaOH, extract with EtOAc, and crystallize from EtOH.
-
Analytical Checkpoint: ¹H NMR (DMSO-d₆) should reveal a distinct, broad -NH₂ singlet at ~6.2 ppm, confirming successful deprotection.
-
Protocol C: Base-Promoted Thorpe-Ziegler Cyclization
Causality Focus: The α-protons of the ethyl group in 2-(ethanesulfonyl)benzonitrile are highly acidic due to the adjacent sulfone. Deprotonation yields a carbanion perfectly positioned for a 5-exo-dig attack on the nitrile.
-
Preparation: Dissolve 2-(ethanesulfonyl)benzonitrile (10 mmol) in 30 mL anhydrous THF under an inert N₂ atmosphere.
-
Deprotonation: Cool the solution to 0 °C. Dropwise, add a 1M solution of potassium tert-butoxide (t-BuOK) in THF (12 mL, 1.2 eq). The solution will darken as the nucleophilic carbanion forms.
-
Cyclization: Remove the ice bath and stir at room temperature for 3 hours. The initial imine intermediate rapidly tautomerizes to the more stable enamine (the 3-amino group), driven by the aromatization of the thiophene-1,1-dioxide system.
-
Validation: Quench with 20 mL saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from methanol.
-
Analytical Checkpoint: ¹H NMR will show the complete disappearance of the acyclic ethyl -CH₂- protons, replaced by the characteristic aromatic signals and the C2-methyl singlet at ~2.1 ppm.
-
Strategic Recommendations for Scale-Up
-
For Discovery Chemistry: Route B is highly recommended. Despite the lower atom economy, the Buchwald-Hartwig amination is highly reliable, and the building blocks are commercially abundant.
-
For Process Manufacturing: Route C is the superior choice. It avoids expensive transition metal catalysts, operates under mild conditions, and boasts the highest atom economy. The primary bottleneck is sourcing the acyclic 2-(ethanesulfonyl)benzonitrile precursor, which can be synthesized efficiently from 2-fluorobenzonitrile and sodium ethanethiolate.
-
For Late-Stage Functionalization: Route A is ideal if the halogenated benzothiophene core is already constructed, leveraging the sulfone's powerful activating effect to install the amine without requiring protecting group chemistry.
References
-
C3-Functionalized Benzothiophene Sulfone Derivatives: Synthesis and Antimicrobial Evaluation Source: African Journal of Advanced Pure and Applied Sciences (AJAPAS) / ResearchGate URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
